17-phenyl trinor Prostaglandin E2 ethyl amide
Description
Properties
IUPAC Name |
(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYMIHJCJJUECW-XYOQMNIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the 17-Phenyl Trinor PGE2 Ethyl Amide EP1 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathway and pharmacological characterization of 17-phenyl trinor PGE2 ethyl amide, a potent agonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document includes a summary of quantitative data, detailed experimental protocols for receptor binding and functional assays, and visualizations of the core signaling pathway and experimental workflows.
Introduction
17-phenyl trinor PGE2 ethyl amide is a synthetic analog of PGE2. It is designed as a more stable and lipid-soluble prodrug of its active form, 17-phenyl trinor PGE2. The ethyl amide modification enhances tissue uptake, where it is subsequently hydrolyzed by endogenous amidases to the active carboxylic acid. The parent compound, 17-phenyl trinor PGE2, is a potent agonist for the EP1 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathophysiological processes, including pain, inflammation, and cancer.[1][2]
The EP1 receptor primarily couples to the Gq alpha subunit of heterotrimeric G-proteins.[3] Activation of the EP1 receptor by an agonist like 17-phenyl trinor PGE2 initiates a signaling cascade that leads to an increase in intracellular calcium levels.[1][4] This makes the EP1 receptor an attractive therapeutic target for various diseases.
Quantitative Data
The following table summarizes the binding affinities (Ki) of the active form, 17-phenyl trinor PGE2, for various prostanoid receptors. It is important to note that while the ethyl amide is the administered compound, its activity is attributable to the parent compound after in vivo or in situ conversion.
| Compound | Receptor Subtype | Species | Ki (nM) |
| 17-phenyl trinor PGE2 | EP1 | Mouse | 14[1][5] |
| 17-phenyl trinor PGE2 | EP3 | Mouse | 3.7[1][5] |
| 17-phenyl trinor PGE2 | EP1 | Rat | 25[1][5] |
| 17-phenyl trinor PGE2 | EP3 | Rat | 4.3[1][5] |
| 17-phenyl trinor PGE2 | EP4 | Rat | 54[1][5] |
EP1 Receptor Signaling Pathway
Upon binding of an agonist such as 17-phenyl trinor PGE2, the EP1 receptor undergoes a conformational change, leading to the activation of the associated Gq protein. The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Gαq-GTP then activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.
Caption: EP1 Receptor Signaling Pathway.
Experimental Protocols
To characterize the interaction of 17-phenyl trinor PGE2 ethyl amide with the EP1 receptor, two key in vitro assays are typically performed: a radioligand binding assay to determine binding affinity and a calcium mobilization assay to measure functional potency.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound (e.g., 17-phenyl trinor PGE2) to compete with a radiolabeled ligand for binding to the EP1 receptor.
1. Materials:
- HEK293 cells stably expressing the human EP1 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
- Radioligand: [3H]-PGE2.
- Unlabeled competitor: 17-phenyl trinor PGE2.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- 96-well filter plates.
- Plate shaker.
- Filtration manifold.
- Scintillation counter.
2. Methods:
- Membrane Preparation:
- Culture HEK293-EP1 cells to confluence.
- Harvest cells and homogenize in ice-cold membrane preparation buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Assay:
- In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).
- 50 µL of various concentrations of the competitor compound (17-phenyl trinor PGE2).
- 50 µL of [3H]-PGE2 (at a concentration close to its Kd).
- 100 µL of the membrane preparation (containing 10-20 µg of protein).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration and Counting:
- Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
- Wash the filters three times with ice-cold wash buffer.
- Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the competitor.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following EP1 receptor activation.
1. Materials:
- HEK293 cells stably expressing the human EP1 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Hanks' Balanced Salt Solution (HBSS).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Probenecid (to prevent dye leakage).
- 17-phenyl trinor PGE2 ethyl amide.
- Black, clear-bottom 96-well plates.
- Fluorescence plate reader with an injection system.
2. Methods:
- Cell Plating:
- Seed HEK293-EP1 cells into black, clear-bottom 96-well plates and grow to 80-90% confluence.
- Dye Loading:
- Prepare a loading buffer containing HBSS, Fluo-4 AM (e.g., 2 µM), and probenecid (e.g., 2.5 mM).
- Remove the culture medium from the cells and add the loading buffer.
- Incubate the plate at 37°C for 60 minutes in the dark.
- Wash the cells twice with HBSS containing probenecid.
- Calcium Measurement:
- Place the plate in a fluorescence plate reader.
- Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Record a baseline fluorescence reading for a few seconds.
- Inject a serial dilution of 17-phenyl trinor PGE2 ethyl amide into the wells.
- Continue to record the fluorescence intensity for 1-2 minutes to capture the peak response.
- Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the response to the maximum response obtained with a saturating concentration of a known agonist (e.g., PGE2).
- Plot the normalized response against the log concentration of the agonist.
- Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the activity of 17-phenyl trinor PGE2 ethyl amide on the EP1 receptor.
Caption: Experimental workflow for EP1 receptor characterization.
References
An In-Depth Technical Guide to the Synthesis of 17-phenyl trinor Prostaglandin E2 Ethyl Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 17-phenyl trinor Prostaglandin E2 ethyl amide, a synthetic analog of Prostaglandin E2 (PGE2). Due to the limited availability of a direct, published synthetic route, this guide outlines a robust and logical pathway adapted from the well-established syntheses of closely related prostaglandin analogs, such as Bimatoprost.[1] The synthesis commences with the versatile Corey lactone, a cornerstone in prostaglandin chemistry, and proceeds through the sequential introduction of the characteristic α- and ω-chains, a key oxidation step, and final amidation.
This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for the target compound, this compound, is provided below.
| Property | Value | Reference |
| Formal Name | N-ethyl-9-oxo-11α,15S-dihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide | [2] |
| CAS Number | 1219032-20-8 | [2] |
| Molecular Formula | C₂₅H₃₅NO₄ | [2][3] |
| Molecular Weight | 413.6 g/mol | [2][3] |
| Physical Appearance | Solid | [3] |
| Purity | ≥98% (as commercially available) | [2] |
| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >0.8 mg/ml | [2] |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--CCC2=CC=CC=C2">C@@H--INVALID-LINK--C1 | [2] |
| InChI | InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 | [2] |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in five principal stages, beginning with the synthesis of the pivotal Corey lactone intermediate.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related prostaglandin analogs and represent a viable route to the target molecule.
Stage 1: Synthesis of the Corey Lactone
The Corey lactone is a well-known and versatile intermediate in prostaglandin synthesis.[4][5] Numerous synthetic routes to this intermediate have been developed. One efficient method involves a Diels-Alder reaction between 5-(methoxymethyl)cyclopenta-1,3-diene and 2-chloroacrylonitrile, followed by a series of transformations.[4]
Exemplary Protocol for a Key Step (Baeyer-Villiger Oxidation):
-
Reaction: Conversion of a bicyclic ketone precursor to the Corey lactone.
-
Reagents: Bicyclic ketone, m-chloroperoxybenzoic acid (m-CPBA), sodium bicarbonate (NaHCO₃), dichloromethane (DCM).
-
Procedure: To a solution of the bicyclic ketone in DCM, NaHCO₃ is added, followed by the portion-wise addition of m-CPBA at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a solution of sodium bisulfite. The organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Stage 2: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction
The 17-phenyl trinor side chain is introduced via a Horner-Wadsworth-Emmons reaction with the Corey aldehyde, which is obtained by oxidation of the primary alcohol of the Corey lactone.[6][7]
Protocol:
-
Reaction: Olefination of the Corey aldehyde with dimethyl (2-oxo-4-phenylbutyl)phosphonate.
-
Reagents: Corey aldehyde, dimethyl (2-oxo-4-phenylbutyl)phosphonate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure: A suspension of NaH in anhydrous THF is cooled to 0 °C. A solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF is added dropwise, and the mixture is stirred for 30 minutes. A solution of the Corey aldehyde in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred until completion.[6]
-
Work-up and Purification: The reaction is quenched by the addition of saturated ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting enone is purified by flash column chromatography.
-
Subsequent Reduction: The resulting ketone on the ω-chain is stereoselectively reduced, for instance with sodium borohydride, to the corresponding (S)-alcohol.
Stage 3: Selective Oxidation of the C-9 Hydroxyl Group
This is the pivotal step to convert the PGF₂α scaffold to the PGE₂ scaffold. The secondary alcohol at the C-9 position is selectively oxidized to a ketone. Jones oxidation is a classic and effective method for this transformation in the prostaglandin series.[8][9][10]
Protocol:
-
Reaction: Oxidation of the C-9 secondary alcohol to a ketone.
-
Reagents: Prostaglandin F2α analog intermediate, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone.
-
Procedure: The prostaglandin intermediate is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise with vigorous stirring until a persistent orange-brown color is observed. The reaction is monitored by TLC.[10][11]
-
Work-up and Purification: The excess oxidant is quenched by the addition of isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Stage 4: Introduction of the α-Chain via Wittig Reaction
The α-chain is installed via a Wittig reaction between the lactol (obtained by reduction of the lactone) and (4-carboxybutyl)triphenylphosphonium bromide.[12]
Protocol:
-
Lactone Reduction to Lactol: The lactone from the previous step is reduced to the corresponding lactol using diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C) in a solvent like toluene.
-
Wittig Reaction:
-
Reagents: Lactol, (4-carboxybutyl)triphenylphosphonium bromide, a strong base (e.g., sodium hydride or potassium tert-butoxide), anhydrous dimethyl sulfoxide (DMSO) or THF.
-
Procedure: The phosphonium salt is deprotonated with the base in an anhydrous solvent to form the ylide. The lactol is then added to the ylide solution, and the reaction mixture is stirred at room temperature until the reaction is complete.[12]
-
Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to be acidic. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude prostaglandin acid is purified by chromatography.
-
Stage 5: Final Amidation
The terminal carboxylic acid of the α-chain is converted to the corresponding ethyl amide.
Protocol:
-
Reaction: Amide bond formation between the carboxylic acid and ethylamine.
-
Reagents: 17-phenyl trinor Prostaglandin E2, a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a base (e.g., triethylamine or N,N-diisopropylethylamine), ethylamine hydrochloride, and a suitable solvent (e.g., dichloromethane or DMF).
-
Procedure: To a solution of the prostaglandin acid in the chosen solvent, the coupling agent, base, and ethylamine hydrochloride are added. The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography to yield this compound.
Quantitative Data Summary
While specific yields for the synthesis of this compound are not published, the following table provides expected yields for each step based on analogous prostaglandin syntheses.
| Step | Reaction Type | Starting Material | Key Reagents | Expected Yield (%) |
| 1. Corey Lactone Synthesis | Multi-step | Commercially available materials | Various | 40-60 (overall) |
| 2. ω-Chain Introduction | Horner-Wadsworth-Emmons | Corey Aldehyde | Dimethyl (2-oxo-4-phenylbutyl)phosphonate, NaH | 70-85 |
| 3. C-9 Hydroxyl Oxidation | Jones Oxidation | PGF2α analog intermediate | CrO₃, H₂SO₄, Acetone | 60-80 |
| 4. α-Chain Introduction | Wittig Reaction | PGE2 analog intermediate | (4-carboxybutyl)triphenylphosphonium bromide, NaH/DMSO | 50-70 |
| 5. Final Amidation | Amide Coupling | 17-phenyl trinor PGE2 | EDC, Ethylamine HCl | 70-90 |
Note: Yields are estimates and may vary depending on the specific reaction conditions and scale.
Biological Context: Prostaglandin E2 Signaling Pathway
This compound is an analog of PGE2 and is expected to interact with the prostaglandin E receptors (EP1, EP2, EP3, and EP4).[2][13] These are G-protein coupled receptors that, upon activation, trigger diverse downstream signaling cascades.[14][15][16][17][18] The ethyl amide modification is designed to increase the lipophilicity of the compound, thereby enhancing its tissue penetration.[2] It is likely that in vivo, the amide is hydrolyzed by amidases to release the active free acid, 17-phenyl trinor Prostaglandin E2.
Caption: Simplified signaling pathway of Prostaglandin E2 via its receptors.
Conclusion
This technical guide presents a feasible and detailed synthetic route for this compound, based on established and reliable methods in prostaglandin chemistry. By providing structured protocols, quantitative data estimates, and visual diagrams, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of novel prostaglandin analogs for therapeutic applications. Further optimization of each step and detailed characterization of the intermediates and final product will be necessary for any practical application.
References
- 1. 17-phenyl trinor Prostaglandin F2? ethyl amide - Biochemicals - CAT N°: 16820 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. Jones Oxidation [organic-chemistry.org]
- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. amsbio.com [amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]
- 17. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 17-phenyl trinor PGE2 Ethyl Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor Prostaglandin E2 (PGE2) ethyl amide is a synthetic analog of prostaglandin E2, a potent lipid mediator involved in a wide array of physiological and pathological processes. The structural modifications of this analog, specifically the substitution of the terminal three carbons of the omega chain with a phenyl group and the amidation of the C-1 carboxyl group, significantly alter its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 17-phenyl trinor PGE2 ethyl amide, focusing on its interaction with prostanoid receptors, the resulting signaling pathways, and the experimental methodologies used for its characterization.
Data Presentation: Receptor Binding and Biological Activity
The introduction of a phenyl group at the 17-position and the conversion of the C-1 carboxylic acid to an ethyl amide are key modifications that influence the potency and receptor selectivity of the PGE2 scaffold. The ethyl amide modification generally increases lipid solubility, which can lead to improved tissue uptake and a lower effective concentration.[1] Below is a summary of the available quantitative data for 17-phenyl trinor PGE2 and its ethyl amide derivative.
Table 1: Receptor Binding Affinities (Ki) of 17-phenyl trinor PGE2 Analogs
| Compound | Species | EP1 Receptor Ki (nM) | EP3 Receptor Ki (nM) | EP4 Receptor Ki (nM) |
| 17-phenyl trinor PGE2 | Mouse | 14 | 3.7 | - |
| 17-phenyl trinor PGE2 | Rat | 25 | 4.3 | 54 |
Data sourced from Cayman Chemical product information sheets, citing original research.[1]
Table 2: In Vitro and In Vivo Biological Activity of 17-phenyl trinor PGE2
| Assay | Species | Compound | Activity | Potency Relative to PGE2 |
| Guinea Pig Ileum Contraction | Guinea Pig | 17-phenyl trinor PGE2 | Contraction at 11 µM | - |
| Antifertility Agent | Hamster | 17-phenyl trinor PGE2 | ED50 of 350 µg/kg | 4.4 times more potent |
Data sourced from Cayman Chemical product information sheets, citing original research.[2]
Structure-Activity Relationship (SAR) Insights
A study on 55 prostanoid analogs at the human EP1 receptor revealed several critical structural features for agonist activity[3]:
-
Hydroxyl Groups at C-11 and C-15: The presence and correct stereochemistry of these hydroxyl groups are crucial for potent agonist activity.
-
C-1 Carboxyl Group: This group is important for activity, and its modification to esters generally reduces affinity and potency. The ethyl amide in the title compound represents a bioisosteric replacement that can modulate activity and pharmacokinetic properties.
-
Omega-Chain Modification: Alterations to the omega-tail can enhance the activity of moderately potent compounds. The 17-phenyl modification is a prime example of this, often leading to increased potency and metabolic stability.
-
C-9 Ketone: Modifications at this position are generally better tolerated than at other core positions.
For the related 17-phenyl-18,19,20-trinor PGF2α isopropyl ester, it was found that the optimal position for the benzene ring on the omega-chain is at carbon-17.[4] This suggests that the placement of the phenyl group in 17-phenyl trinor PGE2 ethyl amide is also likely optimal for its activity.
Signaling Pathways
Prostaglandin E2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to distinct intracellular signaling pathways. 17-phenyl trinor PGE2 and its ethyl amide analog are known to be agonists at EP1 and EP3 receptors, and in rats, also at the EP4 receptor.[1]
Figure 1: Signaling pathways of PGE2 receptors activated by 17-phenyl trinor PGE2 ethyl amide.
Experimental Protocols
The characterization of 17-phenyl trinor PGE2 ethyl amide and its analogs involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of the test compound for a specific receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human EP receptor subtype of interest are cultured and harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
The lysate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a BCA or Bradford assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Receptor membrane preparation (e.g., 20-40 µg of protein).
-
A fixed concentration of radioligand (e.g., [3H]-PGE2) at a concentration near its Kd.
-
Varying concentrations of the unlabeled test compound (17-phenyl trinor PGE2 ethyl amide or its analogs).
-
-
For total binding, no unlabeled compound is added. For non-specific binding, a high concentration of unlabeled PGE2 is added.
-
The plate is incubated (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is counted using a liquid scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General workflow for a competitive radioligand binding assay.
Guinea Pig Ileum Contraction Assay
This is a classic pharmacological preparation to assess the contractile or relaxant effects of compounds on smooth muscle.
1. Tissue Preparation:
-
A male guinea pig is euthanized, and a segment of the terminal ileum is excised.
-
The ileum is cleaned of mesenteric tissue and flushed with Tyrode's solution.
-
A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
2. Recording of Contractions:
-
One end of the ileum segment is attached to a fixed hook, and the other end is connected to an isotonic force transducer.
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the Tyrode's solution.
3. Experimental Procedure:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., 17-phenyl trinor PGE2 ethyl amide) to the organ bath.
-
The contractile response is allowed to reach a plateau at each concentration before the next addition.
-
Responses are typically expressed as a percentage of the maximum contraction induced by a standard agonist like acetylcholine or histamine.
4. Data Analysis:
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximum effect (Emax) are determined by fitting the concentration-response data to a sigmoidal curve.
Hamster Antifertility Assay
This in vivo model is used to evaluate the potential of a compound to terminate pregnancy.
1. Animal Model:
-
Female golden hamsters are mated, and day 1 of pregnancy is confirmed by the presence of sperm in a vaginal smear.
2. Dosing and Observation:
-
The test compound is administered (e.g., via subcutaneous or intraperitoneal injection) at various doses on a specific day of gestation (e.g., day 4 or 5, post-implantation).
-
A vehicle control group is also included.
-
The animals are observed daily for signs of toxicity or abortion.
3. Endpoint Measurement:
-
On a later day of gestation (e.g., day 14-15), the animals are euthanized, and the uterine horns are examined for the number of viable fetuses and resorption sites.
4. Data Analysis:
-
The antifertility activity is expressed as the percentage of animals with complete fetal resorption at each dose level.
-
The ED50 (the dose that causes pregnancy termination in 50% of the animals) is calculated using probit analysis.
Logical Relationships in SAR
The following diagram illustrates the logical relationships between structural modifications and the resulting biological activity, based on the principles discussed.
Figure 3: Logical relationships in the structure-activity of 17-phenyl trinor PGE2 ethyl amide.
Conclusion
17-phenyl trinor PGE2 ethyl amide is a potent prostaglandin analog with primary activity as an agonist at EP1 and EP3 prostanoid receptors. Its structure incorporates key modifications—a 17-phenyl group and a C-1 ethyl amide—that enhance its biological activity and modulate its pharmacokinetic profile compared to the parent PGE2 molecule. The experimental methodologies outlined in this guide provide a robust framework for the characterization of this and related compounds. Further systematic SAR studies on a series of 17-phenyl trinor PGE2 ethyl amide analogs would be invaluable for a more detailed understanding of the specific contributions of different structural motifs to receptor affinity, selectivity, and in vivo efficacy, thereby guiding the development of new therapeutic agents targeting the prostaglandin signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Receptor Binding Affinity of 17-phenyl trinor Prostaglandin E2 ethyl amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of 17-phenyl trinor Prostaglandin E2 ethyl amide, a synthetic analog of Prostaglandin E2 (PGE2). This document details its function as a prodrug, the binding affinity of its active form, the experimental methodologies for determining these properties, and the associated signaling pathways of its target receptors.
Introduction
This compound is a molecule of significant interest in pharmacology due to its targeted agonistic activity on specific prostanoid receptors. It is designed as a prodrug, meaning it is administered in an inactive or less active form, which is then metabolized in the body into the active compound. The ethyl amide modification is a key structural feature that enhances the lipophilicity of the parent compound, 17-phenyl trinor Prostaglandin E2.[1] This increased lipid solubility facilitates better tissue uptake and distribution.[1] Following administration, endogenous amidases cleave the ethyl amide group, releasing the active carboxylic acid form, 17-phenyl trinor Prostaglandin E2, which then exerts its pharmacological effects by binding to its target receptors.[1]
Receptor Binding Affinity Data
The pharmacologically active form of the compound, 17-phenyl trinor Prostaglandin E2, is an agonist for the E-type prostanoid (EP) receptors, with a notable selectivity for the EP1 and EP3 subtypes.[1][2][3][4] The binding affinity of 17-phenyl trinor Prostaglandin E2 has been quantified in studies using mouse and rat receptors. The data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Binding Affinity (Ki) |
| EP1 | Mouse | 14 nM[1][2] |
| Rat | 25 nM[1][2] | |
| EP3 | Mouse | 3.7 nM[1][2] |
| Rat | 4.3 nM[1][2] | |
| EP4 | Rat | 54 nM[1][2] |
Experimental Protocols
The determination of receptor binding affinities, such as the Ki values listed above, is typically achieved through competitive radioligand binding assays. The following is a detailed, representative protocol for such an assay.
Protocol: Competitive Radioligand Binding Assay for EP Receptor Affinity
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) recombinantly expressing the human or rodent EP1, EP3, or EP4 receptor subtype.
-
Radioligand: A tritiated prostaglandin, typically [³H]-PGE2, with high specific activity.
-
Test Compound: 17-phenyl trinor Prostaglandin E2 (the active form).
-
Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., 10 µM unlabeled PGE2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation:
-
Culture the cells expressing the target EP receptor subtype to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add a defined amount of the membrane preparation, the radioligand ([³H]-PGE2) at a concentration close to its dissociation constant (Kd), and assay buffer.
-
Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a saturating concentration of the unlabeled standard ligand.
-
Competition Binding Wells: Add the membrane preparation, the radioligand, and varying concentrations of the test compound (17-phenyl trinor Prostaglandin E2).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum filtration apparatus.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Signaling pathways for EP1 and EP3 prostaglandin receptors.
References
Navigating the Stability and Degradation of 17-Phenyl Trinor PGE2 Ethyl Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-phenyl trinor PGE2 ethyl amide is a synthetic analog of prostaglandin E2 with notable agonistic activity at EP1 and EP3 receptors, holding potential in various therapeutic areas.[1][2][3][4][5] As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is paramount for ensuring its quality, efficacy, and safety. This technical guide provides an in-depth overview of the stability and potential degradation pathways of 17-phenyl trinor PGE2 ethyl amide. Due to the limited availability of specific stability data for this compound, this guide leverages extensive data from studies on latanoprost, a structurally related and commercially successful prostaglandin F2α analog. The experimental protocols and degradation patterns observed for latanoprost serve as a robust framework for designing and interpreting stability studies for 17-phenyl trinor PGE2 ethyl amide.
Introduction to 17-Phenyl Trinor PGE2 Ethyl Amide
17-phenyl trinor PGE2 ethyl amide is a derivative of 17-phenyl trinor PGE2, a potent EP1 and EP3 receptor agonist.[1][2] The modification of the C-1 carboxyl group to an ethyl amide is intended to increase lipophilicity, thereby enhancing tissue uptake and lowering the effective concentration.[1] The amide is expected to be hydrolyzed in vivo by amidases to the active free acid, 17-phenyl trinor PGE2. Understanding the chemical stability of the ethyl amide prodrug is critical for formulation development, storage, and ensuring consistent delivery of the active compound.
Stability Profile: Insights from Latanoprost Studies
While specific quantitative stability data for 17-phenyl trinor PGE2 ethyl amide is not extensively published, valuable insights can be drawn from the stability of latanoprost, another prostaglandin analog widely used in ophthalmic solutions. Latanoprost shares the core prostaglandin structure, making its stability under various stress conditions a relevant surrogate for predicting the behavior of 17-phenyl trinor PGE2 ethyl amide.
Factors Affecting Stability
Forced degradation studies on latanoprost have identified several key factors that significantly impact its stability: temperature, light, and pH.[6][7][8]
-
Temperature: Latanoprost exhibits thermal instability.[9] It is stable at refrigerated (4°C) and room temperatures (25°C) for extended periods.[9][10] However, degradation accelerates at elevated temperatures.[9][10]
-
Light: Exposure to ultraviolet (UV) radiation, particularly UVB, causes rapid degradation of latanoprost.[9]
-
pH: Extreme pH conditions, both acidic and basic, lead to significant degradation of latanoprost.[6][7][8]
-
Oxidation: Oxidative stress, for instance, from hydrogen peroxide, can also contribute to the degradation of the molecule.[7]
Quantitative Stability Data for Latanoprost
The following tables summarize the quantitative data from various stability studies on latanoprost. This data provides a baseline for the expected stability of prostaglandin analogs like 17-phenyl trinor PGE2 ethyl amide.
Table 1: Thermal Stability of Latanoprost
| Temperature (°C) | Time for 10% Degradation (t90) | Degradation Rate (µg/mL/day) | Reference |
| 4 | Stable for 30 days | Not measurable | [9] |
| 25 | Stable for 30 days | Not measurable | [9] |
| 27 | Stable | Not measurable | [10] |
| 37 | - | 0.15 | [10] |
| 40 | - | 35% degradation in 24 hours | [7] |
| 50 | 8.25 days | 0.29 | [9][10] |
| 70 | 1.32 days | - | [9] |
Table 2: Forced Degradation of Latanoprost under Various Conditions
| Stress Condition | Duration | Degradation (%) | Reference |
| Acidic (pH not specified) | Not specified | 91 | [7] |
| Basic (pH not specified) | Not specified | 95 | [7] |
| 30% Hydrogen Peroxide | 6 hours | 20 | [7] |
| White Light | 24 hours | 13 | [7] |
Potential Degradation Pathways
The degradation of prostaglandin analogs like 17-phenyl trinor PGE2 ethyl amide can occur through several chemical pathways, primarily hydrolysis and oxidation.
Hydrolysis
The ethyl amide group at the C-1 position is susceptible to hydrolysis, which would convert the prodrug into its active free acid form, 17-phenyl trinor PGE2. This hydrolysis can be catalyzed by acid or base. The ester linkage in latanoprost is similarly labile.
Oxidation
The cyclopentane ring and the side chains of prostaglandins contain hydroxyl groups and double bonds that are potential sites for oxidation. Oxidative degradation can lead to a variety of products with altered biological activity.
The following diagram illustrates a potential degradation pathway for 17-phenyl trinor PGE2 ethyl amide, focusing on the primary expected degradation route of hydrolysis.
Caption: Potential degradation pathways for 17-phenyl trinor PGE2 ethyl amide.
Experimental Protocols for Stability Assessment
To definitively determine the stability profile of 17-phenyl trinor PGE2 ethyl amide, a series of well-defined experiments are required. The following protocols are based on established methods used for latanoprost and other prostaglandin analogs.
Stability-Indicating HPLC Method Development
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.
Objective: To develop a chromatographic method capable of separating the parent compound from its degradation products and any formulation excipients.
Methodology:
-
Column Selection: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used. The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Forced Degradation: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Validation: The method is validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products.
Methodology:
-
Acid and Base Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% H2O2) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples by the validated HPLC method and by LC-MS/MS to identify the mass of the degradation products.
The following diagram illustrates a typical experimental workflow for assessing the stability of a pharmaceutical compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of 17-phenyl trinor Prostaglandin E2 ethyl amide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of Prostaglandin E2 (PGE2) that functions as a potent and selective agonist for the Prostaglandin E2 receptor 1 (EP1).[1][2] As an EP1 receptor agonist, this compound has been utilized in preclinical in vivo studies to investigate the role of the EP1 receptor in various physiological and pathophysiological processes. Its ethyl amide modification enhances lipid solubility, thereby improving tissue uptake.[2][3] These application notes provide detailed protocols and summarized data from in vivo studies in mice, focusing on its utility in models of renal fibrosis and retinal neurodegeneration.
I. Application in a Murine Model of Renal Fibrosis
A. Overview
Activation of the EP1 receptor by this compound has been shown to exacerbate renal dysfunction and glomerulosclerosis in a mouse model of renal fibrosis.[2] This makes the compound a valuable tool for studying the pathological mechanisms of kidney disease and for the preclinical evaluation of potential therapeutics targeting the EP1 receptor pathway.
B. Quantitative Data Summary
The following table summarizes the key quantitative findings from a study utilizing this compound in a five-sixths nephrectomy (5/6 Nx) mouse model of renal fibrosis.[2]
| Parameter | Control (5/6 Nx) | 17-phenyl trinor PGE2 ethyl amide treated (5/6 Nx) | Fold Change | Reference |
| Plasma Blood Urea Nitrogen (BUN) (mmol/l) | 17.83 ± 1.13 | 21.55 ± 1.67 | ~1.21 | [2] |
| Plasma Creatinine (Cr) (µmol/l) | 28.25 ± 1.86 | Not specified, but significantly higher | Increased | [2] |
| Glomerulosclerosis | - | Aggravated (P<0.05) | - | [2] |
| Collagen Deposition | - | Increased | - | [1] |
| Col1 Protein Expression | - | Upregulated | - | [1] |
| GRP78 Protein Expression | - | Upregulated | - | [1] |
| TRPC1 Protein Expression | - | Upregulated | - | [1] |
| PERK Protein Expression | - | Upregulated | - | [1] |
C. Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: C57/BL6, male
-
Age: 8-12 weeks
-
Weight: 15-20 g
-
Model: Five-sixths nephrectomy (5/6 Nx) to induce renal fibrosis.[2]
2. Reagent Preparation and Administration:
-
Compound: this compound
-
Vehicle: DMSO (stock solution), further diluted for injection (specific diluent not specified in the abstract, but PBS or saline is common).
-
Route of Administration: Intraperitoneal (i.p.) injection.[1][4]
-
Dosing Schedule: Three times a week for 12 weeks, starting immediately after the 5/6 nephrectomy surgery.[1][4]
3. Outcome Measures:
-
Renal Function: Measurement of plasma Blood Urea Nitrogen (BUN) and Creatinine (Cr) levels at the end of the 12-week treatment period.[2]
-
Histological Analysis: Assessment of glomerulosclerosis and extracellular matrix/collagen deposition in kidney tissue sections.[1]
-
Protein Expression Analysis: Western blotting or immunohistochemistry to determine the expression levels of Col1, GRP78, TRPC1, and PERK in kidney tissue.[1]
D. Signaling Pathway
II. Application in a Murine Model of Retinal Neurodegeneration
A. Overview
Topical administration of this compound in healthy mice has been shown to induce retinal ganglion cell (RGC) loss and gliosis.[5] This suggests a role for the EP1 receptor in retinal neurodegeneration and provides a model for studying the mechanisms of glaucoma and other optic neuropathies.
B. Quantitative Data Summary
The following table summarizes the key quantitative findings from a study using topical administration of this compound in healthy mice.[5]
| Parameter | Vehicle Control | 17-phenyl trinor PGE2 ethyl amide treated | p-value | Reference |
| Retinal Ganglion Cell (RGC) Viability | Baseline | Significantly fewer RGCs | p<0.005 | [5] |
| Glial Reactivity (GFAP staining) | Baseline | Increased | - | [5] |
| EP1 Receptor Expression in Retina | Baseline | Increased | - | [5] |
C. Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: Not specified, but a common strain for ophthalmic research is C57BL/6.
-
Health Status: Healthy, wild-type mice.[5]
2. Reagent Preparation and Administration:
-
Compound: this compound
-
Concentration: 260 µM.[5]
-
Vehicle: Not specified, but likely a sterile ophthalmic solution.
-
Route of Administration: Topical, to the ocular surface.[5]
-
Dosing Volume: 20 µL per day, administered as two daily doses.[5]
-
Dosing Schedule: Twice daily for 14 days.[5]
3. Outcome Measures:
-
Retinal Ganglion Cell Viability: Immunohistochemistry (IHC) for RGC-specific markers such as RBPMS to quantify RGC numbers in retinal flat mounts or sections.[5]
-
Glial Reactivity: IHC for Glial Fibrillary Acidic Protein (GFAP) to assess astrocyte activation in the retina.[5]
-
EP1 Receptor Expression: IHC or Western blotting to measure the expression of the EP1 receptor in retinal tissue.[5]
D. Experimental Workflow and Signaling
Conclusion
This compound is a versatile pharmacological tool for in vivo studies in mice. The protocols and data presented here demonstrate its utility in modeling disease states characterized by EP1 receptor activation, specifically in the contexts of renal fibrosis and retinal neurodegeneration. These applications provide a foundation for further research into the pathological roles of the EP1 receptor and the development of novel therapeutic strategies. Researchers should note that the specific experimental details, such as vehicle formulation and detailed methods for outcome assessment, may require further optimization based on laboratory-specific conditions and the full details of the cited primary literature.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 3. Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays for 17-phenyl trinor PGE2 ethyl amide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of 17-phenyl trinor PGE2 ethyl amide, a synthetic analog of prostaglandin E2 (PGE2). This compound is a potent agonist of the E prostanoid (EP) receptors, specifically targeting EP1 and EP3 subtypes, with some activity reported at the EP4 receptor.[1][2] The ethyl amide modification enhances its lipid solubility, facilitating better tissue uptake.[1] The following protocols are designed for researchers in pharmacology and drug development to assess the potency and signaling pathways of this compound in a cellular context.
Summary of Quantitative Data
The following table summarizes the binding affinities of the parent compound, 17-phenyl trinor PGE2, for various EP receptor subtypes. Data for the ethyl amide derivative is limited, but it is expected to be converted to the active free acid by intracellular amidases.[1]
| Receptor Subtype | Species | Parameter | Value (nM) |
| EP1 | Mouse | Ki | 14[1] |
| EP3 | Mouse | Ki | 3.7[1] |
| EP1 | Rat | Ki | 25[1] |
| EP3 | Rat | Ki | 4.3[1] |
| EP4 | Rat | Ki | 54[1] |
Receptor Activation and Second Messenger Assays
Calcium Mobilization Assay for EP1 Receptor Activation
The EP1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of 17-phenyl trinor PGE2 ethyl amide to induce calcium mobilization in cells expressing the EP1 receptor.[3][4]
Experimental Protocol:
-
Cell Culture:
-
Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human EP1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to attach overnight.
-
-
Fluorescent Calcium Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions. A common loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the wells and wash once with 100 µL of loading buffer.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of loading buffer to remove excess dye. Add 100 µL of loading buffer to each well.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of 17-phenyl trinor PGE2 ethyl amide in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the compound in the loading buffer to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Include a positive control (e.g., PGE2) and a vehicle control (e.g., 0.1% DMSO in loading buffer).
-
-
Measurement of Intracellular Calcium:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Record a baseline fluorescence reading for approximately 20 seconds.
-
Inject 20 µL of the compound dilutions into the respective wells.
-
Immediately begin recording the fluorescence intensity every second for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of the positive control.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Workflow for Calcium Mobilization Assay
Caption: Workflow of the calcium mobilization assay.
cAMP Inhibition Assay for EP3 Receptor Activation
The EP3 receptor is coupled to the inhibitory G-protein (Gi), and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the ability of 17-phenyl trinor PGE2 ethyl amide to inhibit forskolin-stimulated cAMP production.
Experimental Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human EP3 receptor in an appropriate growth medium (e.g., F-12K or DMEM) supplemented with 10% FBS, antibiotics, and a selection agent.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of 17-phenyl trinor PGE2 ethyl amide in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Add the compound dilutions to the wells.
-
Pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for cAMP Inhibition Assay
Caption: Workflow of the cAMP inhibition assay.
Signaling Pathway Diagrams
The activation of EP1 and EP3 receptors by 17-phenyl trinor PGE2 ethyl amide initiates distinct downstream signaling cascades.
EP1 Receptor Signaling Pathway
Caption: EP1 receptor signaling pathway.
EP3 Receptor Signaling Pathway
Caption: EP3 receptor signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]
- 3. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Application Notes and Protocols: 17-phenyl trinor Prostaglandin E2 Ethyl Amide in Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Consequently, therapeutic strategies are predominantly aimed at reducing IOP. Prostaglandin (PG) analogs are a first-line treatment for glaucoma due to their efficacy in lowering IOP, once-daily dosing, and favorable side-effect profile.[1][2]
This document provides detailed application notes on 17-phenyl trinor Prostaglandin E2 ethyl amide , a synthetic prostaglandin analog, and its relevance to glaucoma research. While direct studies on the use of 17-phenyl trinor PGE2 ethyl amide in glaucoma models are not prevalent in the current literature, its mechanism of action as an EP1 and EP3 receptor agonist is of significant interest in the field of ophthalmology.[3] Research has indicated that EP1 and EP3 receptors are involved in the regulation of IOP.[4]
Furthermore, due to the close structural and functional relationship, and the extensive use in glaucoma research, this document will also provide comprehensive details on the widely studied 17-phenyl trinor Prostaglandin F2α ethyl amide (Bimatoprost), an FP receptor agonist.
This compound: Mechanism of Action and Relevance to Glaucoma
This compound is characterized as a potent agonist for the prostanoid EP1 and EP3 receptors.[3] While research has linked this specific compound to the aggravation of renal dysfunction, its receptor targets are present in ocular tissues and are implicated in IOP regulation.[3][4]
EP Receptor Activity in the Eye:
-
EP1 Receptors: Selective EP1 agonists have been shown to lower IOP in feline models.[4]
-
EP3 Receptors: The EP3 receptor is considered a promising target for glaucoma therapy. Dual EP3/FP receptor agonists, such as ONO-9054 (Sepetoprost), have demonstrated more potent IOP-lowering effects than FP agonists alone in both preclinical and clinical studies.[5][6][7][8] The proposed mechanism involves enhancing aqueous humor outflow through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[6]
The potential for 17-phenyl trinor PGE2 ethyl amide in glaucoma research lies in its ability to selectively probe the EP1 and EP3 receptor pathways, helping to elucidate their specific roles in aqueous humor dynamics.
Signaling Pathway for Dual EP3/FP Agonism
The following diagram illustrates the proposed synergistic mechanism of dual EP3 and FP receptor agonists in lowering intraocular pressure.
References
- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 2. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. EP3/FP dual receptor agonist ONO-9054 administered morning or evening to patients with open-angle glaucoma or ocular hypertension: results of a randomised crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective Prostaglandin EP3/FP Dual Agonist, ONO-9054, for the Treatment of Glaucoma [jstage.jst.go.jp]
Application Notes and Protocols for Investigating Renal Fibrosis with 17-phenyl trinor PGE2 ethyl amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is a pathological hallmark of progressive chronic kidney disease (CKD), leading to the excessive deposition of extracellular matrix (ECM), scarring of kidney tissue, and eventual loss of renal function. Prostaglandin E2 (PGE2) is a critical lipid mediator in the kidney, exerting its effects through four distinct E-prostanoid (EP) receptors (EP1-EP4). The compound 17-phenyl trinor PGE2 ethyl amide is a synthetic analog of PGE2 that functions as a potent agonist for the EP1 and EP3 receptors.[1][2][3][4][5][6] Emerging evidence indicates that activation of the EP1 receptor with 17-phenyl trinor PGE2 ethyl amide exacerbates renal dysfunction and glomerulosclerosis, suggesting a pro-fibrotic role for this signaling pathway.[7][8][9][10]
These application notes provide a comprehensive guide for utilizing 17-phenyl trinor PGE2 ethyl amide to investigate the mechanisms of renal fibrosis in both in vivo and in vitro models. Detailed protocols for key experiments are provided to facilitate the study of EP1 receptor-mediated signaling in the context of kidney disease.
Mechanism of Action
17-phenyl trinor PGE2 ethyl amide selectively binds to and activates the EP1 and EP3 receptors.[1][2] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).[11][13][14][15] This increase in intracellular calcium is a key event that can trigger various downstream cellular responses, including the activation of pro-fibrotic pathways. In the context of renal fibrosis, activation of the EP1 receptor by 17-phenyl trinor PGE2 ethyl amide has been shown to potentiate the pro-fibrotic effects of transforming growth factor-beta (TGF-β).[16][17]
Signaling Pathway Diagram
Caption: EP1 Receptor Signaling Pathway.
Data Presentation
The following tables summarize quantitative data from a representative study investigating the effects of 17-phenyl trinor PGE2 ethyl amide in a five-sixths nephrectomy (5/6 Nx) mouse model of renal fibrosis.[9][18]
Table 1: Effect of 17-phenyl trinor PGE2 ethyl amide on Renal Function in 5/6 Nx Mice
| Treatment Group | Plasma BUN (mmol/L) | Plasma Creatinine (µmol/L) |
| Sham | 9.14 ± 0.69 | 18.50 ± 1.29 |
| 5/6 Nx (Vehicle) | 17.83 ± 1.13 | 28.25 ± 1.86 |
| 5/6 Nx + 17-phenyl trinor PGE2 ethyl amide | 21.55 ± 1.67 | 35.50 ± 2.48 |
Data are presented as mean ± SEM.
Table 2: Effect of 17-phenyl trinor PGE2 ethyl amide on Pro-fibrotic Markers in 5/6 Nx Mice
| Treatment Group | Collagen I (relative protein expression) | GRP78 (relative protein expression) | TRPC1 (relative protein expression) | PERK (relative protein expression) |
| Sham | Baseline | Baseline | Baseline | Baseline |
| 5/6 Nx (Vehicle) | Increased | Increased | Increased | Increased |
| 5/6 Nx + 17-phenyl trinor PGE2 ethyl amide | Further Increased | Further Increased | Further Increased | Further Increased |
This table represents the qualitative trend of protein expression changes observed in the study.[9][18]
Experimental Protocols
In Vivo Model: Five-Sixths (5/6) Nephrectomy in Mice
This model induces chronic kidney disease and subsequent renal fibrosis.
Caption: 5/6 Nephrectomy Experimental Workflow.
-
Animals: 8-12 week old male C57/BL6 mice (15-20 g) are commonly used.[18]
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Step 1: Two-thirds nephrectomy of the left kidney.
-
Recovery: Allow the animals to recover for one week with appropriate post-operative care, including analgesics.
-
Step 2: Right nephrectomy.
-
After one week, make a flank incision on the right side to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Suture the incision.
-
-
Treatment:
-
Following a recovery period, begin treatment with 17-phenyl trinor PGE2 ethyl amide or vehicle control.
-
A documented dosage is 0.3 µg/g body weight, administered via intraperitoneal (i.p.) injection three times a week for 12 weeks.[18]
-
-
Monitoring: Monitor animal health, body weight, and renal function (e.g., by measuring plasma blood urea nitrogen (BUN) and creatinine) at regular intervals.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect blood and kidney tissues for analysis.
In Vitro Model: TGF-β1 Induced Fibrosis in Renal Cells
This model allows for the investigation of cellular and molecular mechanisms in a controlled environment.
Caption: In Vitro Fibrosis Experimental Workflow.
-
Cell Culture: Culture primary human renal fibroblasts or a suitable renal cell line (e.g., NRK-49F rat kidney fibroblasts) in appropriate growth medium.[24][25][26][27]
-
Seeding: Seed cells in multi-well plates at a desired density and allow them to adhere and reach approximately 70-80% confluency.
-
Serum Starvation: To synchronize the cells, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of 17-phenyl trinor PGE2 ethyl amide (e.g., 10 µM) for 1 hour.[17]
-
Include a vehicle control group.
-
-
TGF-β1 Stimulation:
-
Sample Collection:
-
Collect the cell culture supernatant for analysis of secreted proteins.
-
Lyse the cells to extract total protein and RNA.
-
Analysis of Fibrosis Markers
This histological staining method is used to visualize and quantify collagen in tissue sections.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.
-
Staining Solution: Prepare Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid).
-
Staining: Incubate the slides in the Picro-Sirius Red solution for 1 hour.
-
Washing: Wash the slides in two changes of acidified water (0.5% acetic acid in water).
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous medium.
-
Imaging and Quantification:
-
Visualize collagen as red under bright-field microscopy.
-
Use polarized light microscopy to enhance the birefringence of collagen fibers.
-
Quantify the stained area using image analysis software.
-
This technique is used to detect and quantify specific proteins in cell or tissue lysates.
-
Protein Extraction: Extract total protein from kidney tissue or cultured cells using a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against fibrotic markers such as Fibronectin, Collagen I, and α-Smooth Muscle Actin (α-SMA) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
This method is used to measure the mRNA levels of genes of interest.
-
RNA Extraction: Isolate total RNA from kidney tissue or cultured cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., COL1A1, TGFB1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the role of 17-phenyl trinor PGE2 ethyl amide and the EP1 receptor in the pathogenesis of renal fibrosis. By utilizing these established in vivo and in vitro models and analytical techniques, researchers can further elucidate the signaling pathways involved and evaluate the potential of targeting the EP1 receptor for therapeutic intervention in chronic kidney disease.
References
- 1. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 2. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 3. caymanchem.com [caymanchem.com]
- 4. amsbio.com [amsbio.com]
- 5. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]
- 6. nbs-bio.com [nbs-bio.com]
- 7. TGF-β/Smad signaling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer [frontiersin.org]
- 14. A new mode of Ca2+ signaling by G protein-coupled receptors: gating of IP3 receptor Ca2+ release channels by Gbetagamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 16. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
- 20. Video: A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. Surgical Techniques for Catheter Placement and 5/6 Nephrectomy in Murine Models of Peritoneal Dialysis [jove.com]
- 24. TGF-beta 1 induces proliferation in human renal fibroblasts via induction of basic fibroblast growth factor (FGF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of Human Primary Renal Fibroblast in TGF-β1-Mediated Fibrosis-Mimicking Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes: 17-phenyl trinor Prostaglandin E2 Ethyl Amide in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of Prostaglandin E2 (PGE2). It functions as a pro-drug, being metabolically converted to its active free acid form, 17-phenyl trinor PGE2, by cellular amidases.[1][2] The ethyl amide modification significantly increases the compound's lipophilicity, which enhances its ability to cross cell membranes and improves tissue uptake, thereby lowering the effective concentration required.[1]
The active form, 17-phenyl trinor PGE2, is a potent and selective agonist for the E-prostanoid (EP) receptors, primarily EP1 and EP3.[1][3][4] In the central nervous system (CNS), PGE2 signaling is complex, mediating a wide array of physiological and pathological processes, including neuroinflammation, synaptic transmission, fever generation, and neuronal survival or death.[5][6] Due to its potent agonism at specific EP receptors, 17-phenyl trinor PGE2 ethyl amide serves as a critical pharmacological tool for dissecting the downstream effects of EP1 and EP3 receptor activation in various neuroscience models.[5][7]
Physicochemical Properties and Receptor Binding
The properties of the pro-drug and the binding affinities of its active metabolite are crucial for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | N-ethyl-9-oxo-11α,15S-dihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide | [1] |
| Molecular Formula | C₂₅H₃₅NO₄ | [1] |
| Molecular Weight | 413.6 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solution in ethanol, or solid | [1][8] |
| Solubility | DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 100 mg/ml | [1] |
Table 2: Receptor Binding Affinity (Kᵢ) of Active Metabolite (17-phenyl trinor PGE2)
| Species | Receptor | Kᵢ (nM) | Reference |
| Mouse | EP1 | 14 | [1][3] |
| EP3 | 3.7 | [1][3] | |
| Rat | EP1 | 25 | [1][3] |
| EP3 | 4.3 | [1][3] | |
| EP4 | 54 | [1][3] |
Mechanism of Action and Signaling Pathways
Upon entering tissue, 17-phenyl trinor PGE2 ethyl amide is hydrolyzed by amidases to 17-phenyl trinor PGE2. This active agonist then binds to target EP receptors. The primary targets, EP1 and EP3, are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
-
EP1 Receptor Signaling: The EP1 receptor couples to Gαq proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. This rise in intracellular Ca²⁺ modulates the activity of various downstream enzymes and cellular processes, and is often linked to neurotoxic effects in the context of excitotoxicity.[5][7]
-
EP3 Receptor Signaling: The EP3 receptor primarily couples to Gαi proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9] This pathway is involved in processes such as fever regulation.[6]
Applications in Neuroscience Research
17-phenyl trinor PGE2 ethyl amide is utilized to investigate the specific roles of EP1 and EP3 receptor activation in various neurological contexts.
-
Modeling COX-2-Mediated Neurotoxicity: Cyclooxygenase-2 (COX-2) is upregulated during ischemic and excitotoxic insults, leading to increased PGE2 production. While COX-2 inhibitors are neuroprotective, this confounds which downstream PGE2 receptor is responsible for the damage. By co-administering a COX-2 inhibitor with 17-phenyl trinor PGE2 ethyl amide, researchers can reverse this neuroprotection, thereby demonstrating that the neurotoxic effects are specifically mediated through EP1/EP3 receptor activation.[5]
-
Investigating Neuroinflammatory Signaling: In models of neuroinflammation, this compound can be used to study the role of EP1/EP3 activation in microglia. For instance, it has been used to mimic the effects of PGE2 on microglial superoxide production, helping to elucidate the complex, often contradictory, roles of PGE2 in inflammatory responses.[10]
-
Probing Intracellular Survival Pathways: The PI3K/AKT pathway is a key signaling cascade for neuronal survival. Studies have used 17-phenyl trinor PGE2 to demonstrate that EP1 receptor activation can decrease the phosphorylation of AKT (p-AKT), thereby inhibiting this pro-survival pathway. This provides a mechanistic link between EP1 signaling and neuronal death.[7]
-
Dissecting Synaptic Transmission Mechanisms: PGE2 modulates synaptic transmission, often through presynaptic EP2 receptors that enhance glutamate release.[11] 17-phenyl trinor PGE2, being a selective EP1/EP3 agonist, can be used as a negative control in such experiments to confirm that the observed effects on synaptic plasticity are indeed mediated by other EP receptor subtypes.[11]
Experimental Protocols
Protocol 1: Investigating EP1/EP3-Mediated Neurotoxicity in Primary Cortical Neurons
Objective: To determine if the activation of EP1/EP3 receptors by 17-phenyl trinor PGE2 ethyl amide can reverse the neuroprotective effect of a COX-2 inhibitor in a model of glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement
-
COX-2 inhibitor (e.g., NS-398)
-
17-phenyl trinor PGE2 ethyl amide (in ethanol)
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate primary cortical neurons in 48-well plates and culture for 7-10 days in vitro (DIV) to allow for mature synaptic connections.
-
Treatment Groups: Prepare the following treatment groups (in triplicate):
-
Vehicle Control
-
Glutamate only
-
Glutamate + COX-2 Inhibitor
-
Glutamate + COX-2 Inhibitor + 17-phenyl trinor PGE2 ethyl amide
-
-
Pre-treatment: Pre-treat designated wells with the COX-2 inhibitor for 30 minutes.
-
Agonist Addition: Add 17-phenyl trinor PGE2 ethyl amide to the appropriate wells. The final concentration of the ethanol vehicle should be <0.1%.
-
Excitotoxicity Induction: Add glutamate to the wells to induce neuronal death.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cytotoxicity Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol.
-
Analysis: Normalize the LDH release in each well to the maximum LDH release (from a lysed control well). Compare the levels of cell death between treatment groups.
Expected Outcome: The COX-2 inhibitor should reduce glutamate-induced cell death. This protective effect is expected to be reversed by the co-application of 17-phenyl trinor PGE2 ethyl amide, indicating that the neurotoxicity is mediated by EP1/EP3 receptors.[5]
Protocol 2: Analysis of AKT Signaling in Organotypic Hippocampal Slice Cultures
Objective: To investigate the effect of EP1 receptor activation on the pro-survival AKT signaling pathway.[7]
Materials:
-
Organotypic hippocampal slice cultures (from P8-P10 mouse pups)
-
Slice culture medium
-
COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., NS-398)
-
17-phenyl trinor PGE2 (active form, 5 µM)
-
EP1 antagonist (e.g., SC-51089, 10 µM)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Antibodies: anti-p-AKT (Ser473), anti-total-AKT, anti-β-actin
-
Western blotting equipment and reagents
Procedure:
-
Slice Culture: Prepare hippocampal slice cultures and maintain them for 7-10 days.
-
Block Endogenous PGE2: To isolate the effect of the exogenous agonist, pre-treat all slices with COX-1 and COX-2 inhibitors (e.g., 10 µM SC-560 and 5 µM NS-398) for 1 hour.
-
Treatment: Divide slices into groups:
-
Vehicle
-
17-phenyl trinor PGE2 (5 µM)
-
17-phenyl trinor PGE2 (5 µM) + EP1 Antagonist (10 µM)
-
-
Incubation: Incubate slices with the respective treatments for 1 hour.
-
Protein Extraction: Harvest slices, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Western Blotting: Determine total protein concentration using a BCA assay. Separate 20-30 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT, total AKT, and β-actin (as a loading control).
-
Analysis: Following incubation with appropriate secondary antibodies, visualize bands using chemiluminescence. Quantify band densities and calculate the ratio of p-AKT to total AKT for each sample.
Expected Outcome: Treatment with 17-phenyl trinor PGE2 is expected to decrease the p-AKT/total AKT ratio compared to the vehicle control. This effect should be blocked or restored by co-incubation with the EP1 antagonist, demonstrating that EP1 receptor activation inhibits the AKT survival pathway.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17-phenyl trinor Prostaglandin F2? ethyl amide - Biochemicals - CAT N°: 16820 [bertin-bioreagent.com]
- 3. amsbio.com [amsbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Postsynaptically Synthesized Prostaglandin E2 (PGE2) Modulates Hippocampal Synaptic Transmission via a Presynaptic PGE2 EP2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 17-phenyl trinor PGE2 ethyl amide in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor PGE2 ethyl amide is a synthetic analog of prostaglandin E2 (PGE2). It functions as a selective agonist for the E prostanoid receptors 1 (EP1) and 3 (EP3)[1][2][3][4][5]. In the context of oncology, the parent molecule, PGE2, is a well-established inflammatory mediator that plays a significant role in the tumor microenvironment, influencing cell proliferation, angiogenesis, and immune suppression[6][7][8][9][10]. The ethyl amide modification on 17-phenyl trinor PGE2 ethyl amide is designed to increase its lipid solubility, thereby enhancing tissue uptake[2]. This document provides an overview of the potential role of this compound in cancer cell proliferation, based on the known functions of its target receptors, and offers detailed protocols for its investigation.
Data Presentation
Due to a lack of direct studies on 17-phenyl trinor PGE2 ethyl amide's effects on cancer cell proliferation, quantitative data for this specific compound is not available. However, the following table summarizes the known signaling characteristics of its primary targets, the EP1 and EP3 receptors, which are crucial for understanding its potential impact on cancer cells.
| Receptor | G-Protein Coupling | Primary Signaling Pathway | Role in Cancer Cell Proliferation |
| EP1 | Gαq | Activation of Phospholipase C (PLC) -> IP3 -> Ca2+ mobilization; Diacylglycerol (DAG) -> Protein Kinase C (PKC) activation | Can promote proliferation and migration through activation of PKC and downstream pathways like c-Src and EGFR signaling[7]. |
| EP3 | Gαi | Inhibition of Adenylate Cyclase -> Decreased cAMP | Can have varied effects; some studies suggest it may inhibit proliferation in certain contexts, while others link it to pro-carcinogenic signaling via the Ras/Raf/MAPK pathway[8]. |
Signaling Pathways
The activation of EP1 and EP3 receptors by 17-phenyl trinor PGE2 ethyl amide is expected to trigger distinct downstream signaling cascades within cancer cells. The following diagrams illustrate these pathways.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Experimental Protocols
To investigate the effects of 17-phenyl trinor PGE2 ethyl amide on cancer cell proliferation, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
17-phenyl trinor PGE2 ethyl amide (stock solution in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 17-phenyl trinor PGE2 ethyl amide in serum-free medium.
-
Remove the growth medium from the wells and replace it with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Caption: MTT Assay Workflow.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in the EP1 and EP3 signaling pathways.
Materials:
-
Cancer cells treated with 17-phenyl trinor PGE2 ethyl amide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-c-Src, anti-c-Src, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with 17-phenyl trinor PGE2 ethyl amide for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
While direct evidence is currently limited, the known agonistic activity of 17-phenyl trinor PGE2 ethyl amide on EP1 and EP3 receptors suggests a potential role in modulating cancer cell proliferation. The provided protocols offer a framework for researchers to investigate these effects and elucidate the downstream signaling pathways involved. Further studies are warranted to fully understand the therapeutic potential or risks associated with this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]
- 4. amsbio.com [amsbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? | Semantic Scholar [semanticscholar.org]
- 7. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting [frontiersin.org]
- 10. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-phenyl trinor Prostaglandin E2 Ethyl Amide in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of Prostaglandin E2 (PGE2) and a potent agonist for the Prostaglandin E receptor 1 (EP1). Its chemical structure includes a phenyl group, which increases its stability, and an ethyl amide modification at the C-1 carboxyl group, which enhances its lipid solubility and tissue uptake. This modification allows for a lower effective concentration as the ethyl amide group is cleaved by tissue amidases to release the active free acid.[1] In organ bath experiments, this compound is a valuable tool for investigating EP1 receptor-mediated smooth muscle contraction and related physiological and pharmacological processes.
The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration via IP3 receptor-mediated release from the endoplasmic reticulum leads to the contraction of smooth muscle cells.
These application notes provide a detailed protocol for utilizing this compound in organ bath experiments to study its effects on smooth muscle contractility.
Data Presentation
While specific EC50 values for this compound in organ bath experiments are not extensively reported in publicly available literature, the following tables summarize the binding affinities of the parent compound (17-phenyl trinor Prostaglandin E2) and its observed effect on smooth muscle. Researchers should determine the EC50 empirically in their specific tissue of interest.
Table 1: Binding Affinities (Ki) of 17-phenyl trinor Prostaglandin E2
| Receptor Subtype | Species | Ki (nM) |
| EP1 | Mouse | 14 |
| EP3 | Mouse | 3.7 |
| EP1 | Rat | 25 |
| EP3 | Rat | 4.3 |
| EP4 | Rat | 54 |
Data sourced from Cayman Chemical product information sheet.
Table 2: Functional Activity of 17-phenyl trinor Prostaglandin E2
| Tissue | Species | Observed Effect | Concentration |
| Ileum | Guinea Pig | Contraction | 11 µM |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols
This protocol outlines the methodology for assessing the contractile response of isolated smooth muscle tissue, such as guinea pig ileum or rat aorta, to this compound in an organ bath setup.
Materials
-
This compound
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat thoracic aorta)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, Tyrode's solution
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with temperature control and force transducer
-
Data acquisition system
-
Standard laboratory glassware and consumables
Krebs-Henseleit Solution Composition (mM):
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of guinea pig ileum or rings of rat thoracic aorta).
-
Place the isolated tissue in a petri dish containing cold, oxygenated PSS.
-
For ileum, gently flush the lumen to remove contents. For aortic rings, carefully remove surrounding connective tissue.
-
-
Mounting the Tissue:
-
Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath chamber and the other end to a force-displacement transducer.
-
Submerge the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum).
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a standard agonist, such as a high concentration of potassium chloride (e.g., 80 mM KCl) or a receptor-specific agonist (e.g., acetylcholine or phenylephrine).
-
Once a stable contraction is achieved, wash the tissue with fresh PSS until it returns to the baseline resting tension.
-
-
Cumulative Concentration-Response Curve:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in PSS.
-
Add the agonist to the organ bath in a cumulative manner, starting with the lowest concentration.
-
Allow the tissue to reach a stable response at each concentration before adding the next, higher concentration.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the peak contractile force at each agonist concentration.
-
Normalize the responses by expressing them as a percentage of the maximal contraction induced by the viability test agonist or the maximal response to the test compound.
-
Plot the concentration-response data on a semi-logarithmic graph (response vs. log of the agonist concentration).
-
Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Visualizations
Signaling Pathway
References
Application Notes for 17-phenyl trinor PGE2 ethyl amide in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-phenyl trinor prostaglandin E2 ethyl amide is a synthetic analog of prostaglandin E2 (PGE2). It functions as a potent agonist for the prostaglandin E2 receptor subtypes EP1 and EP3.[1][2][3] The EP1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq alpha subunit.[4] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a hallmark of EP1 receptor activation and can be readily measured using fluorescent calcium indicators. This application note provides a detailed protocol for a calcium mobilization assay to characterize the activity of 17-phenyl trinor PGE2 ethyl amide on the EP1 receptor.
Signaling Pathway of 17-phenyl trinor PGE2 ethyl amide at the EP1 Receptor
The binding of 17-phenyl trinor PGE2 ethyl amide to the EP1 receptor initiates a well-defined signaling cascade, leading to an increase in intracellular calcium.
Data Presentation
| Compound | Target Receptor(s) | Cell Type | Assay Type | Potency (Ki) | Potency (EC50) |
| 17-phenyl trinor PGE2 ethyl amide | EP1, EP3 | HEK293-EP1 | Calcium Mobilization | 14 nM (mouse EP1), 25 nM (rat EP1)[1][3] | Estimated: 10 nM - 1 µM |
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | HEK293-EP1 | Calcium Mobilization | - | ~5-50 nM (endogenous ligand) |
Note: The EC50 value for 17-phenyl trinor PGE2 ethyl amide is an estimation based on its reported Ki values and the potencies of similar prostaglandin analogs. This value should be experimentally determined.
Experimental Protocols
This protocol describes a no-wash, fluorescence-based calcium mobilization assay using a cell-permeable calcium indicator, such as Fluo-4 AM.
Materials and Reagents
-
Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human EP1 receptor (HEK293-EP1).
-
Compound: 17-phenyl trinor PGE2 ethyl amide (prepare a 10 mM stock solution in DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain EP1 receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (prepare a 1 mM stock solution in anhydrous DMSO).
-
Probenecid: (prepare a 250 mM stock solution in 1 M NaOH) to inhibit the efflux of the de-esterified fluo-4 from the cells.
-
Plates: 96-well or 384-well black, clear-bottom microplates.
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 17-phenyl trinor PGE2 ethyl amide Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 17-phenyl trinor PGE2 ethyl amide in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor PGE2 ethyl amide and what is its mechanism of action?
17-phenyl trinor PGE2 ethyl amide is a synthetic analog of prostaglandin E2 (PGE2). It functions as a selective agonist for the prostanoid EP1 and EP3 receptors.[1][2][3] In some species, such as rats, it also shows activity at the EP4 receptor.[2] The ethyl amide modification at the C-1 carboxyl group increases its lipid solubility, which can enhance tissue uptake and lower the effective concentration required.[2]
Q2: What is the recommended starting concentration for in vitro experiments?
A definitive optimal concentration is cell-type and assay-dependent. However, based on its binding affinity (Ki values), a good starting point for a dose-response curve is in the low nanomolar to low micromolar range. The Ki values for 17-phenyl trinor PGE2 ethyl amide have been reported to be approximately 14 nM for the mouse EP1 receptor and 3.7 nM for the mouse EP3 receptor.[2][3] For rat receptors, the Ki values are about 25 nM for EP1 and 4.3 nM for EP3.[2] A related compound, 17-phenyl trinor PGE2, has been shown to induce DNA synthesis in primary rat hepatocytes at a concentration of 1 nM (10⁻⁹ M).
Q3: How should I prepare and store 17-phenyl trinor PGE2 ethyl amide?
For long-term storage, it is recommended to store 17-phenyl trinor PGE2 ethyl amide as a solid at -20°C. For experimental use, prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution should be stored at -80°C and can be diluted to the final working concentration in your cell culture medium or buffer immediately before use. To avoid degradation, it is advisable to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Q4: What are the appropriate vehicle controls for my experiments?
It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the 17-phenyl trinor PGE2 ethyl amide. The final concentration of the organic solvent in the cell culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular effects. It is highly recommended to perform a preliminary experiment to determine the tolerance of your specific cell line to the chosen solvent.
Q5: What are the expected downstream signaling pathways activated by 17-phenyl trinor PGE2 ethyl amide?
Activation of the EP1 receptor, a Gq-coupled receptor, is expected to lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The EP3 receptor is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low biological response | 1. Sub-optimal Concentration: The concentration of 17-phenyl trinor PGE2 ethyl amide may be too low or too high, leading to a lack of response or receptor desensitization. 2. Low Receptor Expression: The cell line being used may not express EP1 or EP3 receptors at a sufficient level. 3. Compound Degradation: Improper storage or handling of the compound may have led to its degradation. 4. Cell Health: The cells may not be healthy or in the optimal growth phase for a response. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. 2. Confirm Receptor Expression: Verify the expression of EP1 and EP3 receptors in your cell line using techniques such as RT-qPCR or Western blotting. 3. Use Fresh Aliquots: Prepare fresh dilutions from a new, properly stored stock solution for each experiment. 4. Monitor Cell Viability and Morphology: Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| High background or off-target effects | 1. High Compound Concentration: Using an excessively high concentration can lead to non-specific binding and off-target effects. 2. Vehicle Effects: The solvent used to dissolve the compound may be causing cellular stress or other non-specific responses. 3. Contamination: The cell culture or reagents may be contaminated. | 1. Optimize Concentration: Refer to your dose-response curve to select the lowest concentration that gives a robust and specific response. 2. Optimize Vehicle Concentration: Test different final concentrations of your vehicle (e.g., 0.05%, 0.1%, 0.5% DMSO or ethanol) to find the highest non-toxic concentration. Always include a vehicle-only control. 3. Maintain Aseptic Technique: Ensure proper sterile technique is used for all cell culture work. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variable responses. 2. Inconsistent Compound Preparation: Variations in the preparation of the compound dilutions can affect the final concentration. 3. Assay Timing: The duration of treatment or the timing of the endpoint measurement may not be optimal. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the experiment. 2. Ensure Accurate Pipetting: Use calibrated pipettes and be meticulous when preparing serial dilutions. 3. Optimize Assay Time Points: Perform a time-course experiment to determine the optimal incubation time for your desired endpoint. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of 17-phenyl trinor PGE2 ethyl amide
| Species | Receptor | Ki (nM) |
| Mouse | EP1 | 14[2][3] |
| Mouse | EP3 | 3.7[2][3] |
| Rat | EP1 | 25[2] |
| Rat | EP3 | 4.3[2] |
| Rat | EP4 | 54[2] |
Table 2: Solubility of 17-phenyl trinor PGE2 ethyl amide
| Solvent | Solubility |
| DMSO | 100 mg/mL[2] |
| Ethanol | 100 mg/mL[2] |
| DMF | 100 mg/mL[2] |
| PBS (pH 7.2) | 0.5 mg/mL[2] |
Experimental Protocols
Protocol 1: General Cell Treatment for In Vitro Assays
-
Cell Seeding: Seed your cells of interest in the appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Treatment Media:
-
Prepare a concentrated stock solution of 17-phenyl trinor PGE2 ethyl amide (e.g., 10 mM) in sterile DMSO or ethanol.
-
On the day of the experiment, perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO or ethanol as the highest concentration of the test compound.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the prepared treatment media (including vehicle control and a range of 17-phenyl trinor PGE2 ethyl amide concentrations) to the respective wells.
-
Incubate the cells for the desired duration of your experiment (this should be optimized for your specific assay).
-
-
Endpoint Analysis: Proceed with your specific downstream assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), RNA/protein extraction, or functional assay.
Protocol 2: Calcium Mobilization Assay (EP1 Receptor Activation)
-
Cell Seeding: Seed cells expressing the EP1 receptor in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells two to three times with the assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the 17-phenyl trinor PGE2 ethyl amide dilutions and vehicle control to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Visualizations
Caption: Signaling pathways of EP1 and EP3 receptors.
Caption: Workflow for dose-response analysis.
Caption: Troubleshooting logic for no biological response.
References
Technical Support Center: Enhancing Aqueous Solubility of 17-phenyl trinor PGE2 ethyl amide
Welcome to the technical support center for 17-phenyl trinor PGE2 ethyl amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this prostaglandin E2 analog in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of 17-phenyl trinor PGE2 ethyl amide in aqueous and organic solvents?
A1: 17-phenyl trinor PGE2 ethyl amide is a lipophilic compound with high solubility in organic solvents and very low solubility in aqueous buffers. The modification of the C-1 carboxyl group to an ethyl amide increases its lipid solubility, which can improve tissue uptake but presents challenges for in vitro aqueous-based assays and parenteral formulations.[1][2] The known solubility values are summarized in the table below.
Q2: Why does my 17-phenyl trinor PGE2 ethyl amide precipitate when I dilute my organic stock solution into an aqueous buffer?
A2: This is a common issue for hydrophobic compounds like 17-phenyl trinor PGE2 ethyl amide. When an organic stock solution is diluted into an aqueous buffer, the solvent environment abruptly changes from one where the compound is highly soluble to one where it is poorly soluble. This rapid change in polarity causes the compound to come out of solution and form a precipitate. Strategies to mitigate this include using a stepwise dilution, vigorous vortexing during dilution, and incorporating solubilizing excipients into the aqueous phase.
Q3: What are the primary strategies to improve the aqueous solubility of 17-phenyl trinor PGE2 ethyl amide?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly water-soluble drugs like 17-phenyl trinor PGE2 ethyl amide. These include the use of:
-
Cosolvents: Organic solvents that are miscible with water can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate lipophilic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Surfactants: These agents form micelles that can entrap hydrophobic drug molecules, allowing for their dispersion in aqueous solutions.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation of aqueous solutions of 17-phenyl trinor PGE2 ethyl amide.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffer. | The inherent low aqueous solubility of 17-phenyl trinor PGE2 ethyl amide. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. 2. Use a solubilizing excipient in the aqueous buffer (see protocols below). |
| Precipitation occurs upon dilution of organic stock into aqueous buffer. | Rapid change in solvent polarity. | 1. Reduce the final concentration of the compound in the aqueous solution. 2. Perform a stepwise dilution rather than a single large dilution. 3. Vigorously vortex the aqueous buffer while slowly adding the organic stock solution. 4. Warm the aqueous buffer to 37°C before adding the stock solution. |
| Inconsistent or low drug concentration in prepared solutions. | Incomplete dissolution or precipitation over time. | 1. Ensure the compound is fully dissolved in the initial organic stock. Gentle sonication can be helpful. 2. Prepare fresh aqueous solutions for immediate use, as the compound may not be stable in aqueous solutions for extended periods. 3. Incorporate a stabilizing agent, such as a cyclodextrin, into the formulation. |
Quantitative Data Presentation
The following tables provide solubility data for 17-phenyl trinor PGE2 ethyl amide and representative examples of how excipients can improve the solubility of other prostaglandin analogs. This data can serve as a starting point for your formulation development.
Table 1: Solubility of 17-phenyl trinor PGE2 ethyl amide in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 100 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL[1][2] |
| Ethanol | 100 mg/mL[1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL[1][2] |
Table 2: Representative Example of Cyclodextrin-Mediated Solubility Enhancement of Prostaglandin E1 (PGE1)
| Concentration of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Resulting Aqueous Solubility of PGE1 |
| 0 mM | ~0.2 mg/mL |
| 20 mM | ~1.0 mg/mL |
| 40 mM | ~1.8 mg/mL |
| 60 mM | ~2.6 mg/mL |
| 80 mM | ~3.4 mg/mL |
| Note: This data is for Prostaglandin E1 and serves as an illustrative example. A similar linear increase in solubility (an AL-type phase solubility diagram) is expected for 17-phenyl trinor PGE2 ethyl amide with increasing cyclodextrin concentration. |
Table 3: Representative Example of Surfactant-Mediated Solubility Enhancement of Latanoprost
| Concentration of Polysorbate 80 | Resulting Aqueous Solubility of Latanoprost |
| 0% | ~0.05 mg/mL |
| 0.1% | Significantly Increased |
| 0.5% | Further Increased |
| 1.0% | Substantially Solubilized |
| Note: This data is for Latanoprost, another poorly water-soluble prostaglandin analog. The use of non-ionic surfactants like Polysorbate 80 is a common strategy to improve the aqueous solubility of these compounds. |
Experimental Protocols
The following are detailed methodologies for key experiments to improve the aqueous solubility of 17-phenyl trinor PGE2 ethyl amide.
Protocol 1: Preparation of an Aqueous Solution using a Cosolvent
This protocol describes the preparation of an aqueous solution of 17-phenyl trinor PGE2 ethyl amide using an organic cosolvent.
Materials:
-
17-phenyl trinor PGE2 ethyl amide (solid)
-
Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of solid 17-phenyl trinor PGE2 ethyl amide to equilibrate to room temperature.
-
Add a small volume of DMSO or ethanol to the vial to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate to ensure the compound is completely dissolved.
-
-
Intermediate Dilution (Recommended):
-
Perform an intermediate dilution of the high-concentration stock solution in the same organic solvent to facilitate accurate final dilution.
-
-
Final Dilution into Aqueous Buffer:
-
Warm the desired aqueous buffer to 37°C.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is minimal and compatible with your experimental system (typically ≤1%).
-
-
Immediate Use:
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for later use, as precipitation may occur over time.
-
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol outlines a phase solubility study to determine the effect of a cyclodextrin on the aqueous solubility of 17-phenyl trinor PGE2 ethyl amide.
Materials:
-
17-phenyl trinor PGE2 ethyl amide (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or aqueous buffer
-
Glass vials with screw caps
-
Shaking water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 40, 80 mM).
-
-
Equilibration:
-
Add an excess amount of 17-phenyl trinor PGE2 ethyl amide to each cyclodextrin solution.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully withdraw an aliquot from the supernatant and dilute it with the mobile phase (for HPLC) or an appropriate solvent.
-
Determine the concentration of dissolved 17-phenyl trinor PGE2 ethyl amide using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of dissolved 17-phenyl trinor PGE2 ethyl amide against the concentration of HP-β-CD to generate a phase solubility diagram.
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general procedure for developing a SEDDS for 17-phenyl trinor PGE2 ethyl amide.
Materials:
-
17-phenyl trinor PGE2 ethyl amide
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Cosurfactant/Cosolvent (e.g., Transcutol HP, Propylene Glycol)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Screening of Excipients:
-
Determine the solubility of 17-phenyl trinor PGE2 ethyl amide in various oils, surfactants, and cosurfactants to select components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.
-
For each mixture, determine the region of self-emulsification by titrating with water and observing the formation of a clear or slightly bluish emulsion.
-
Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of the components that result in efficient self-emulsification.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and cosurfactant.
-
Dissolve the required amount of 17-phenyl trinor PGE2 ethyl amide in the oil phase with gentle stirring.
-
Add the surfactant and cosurfactant to the oil phase and stir until a homogenous mixture is obtained.
-
-
Characterization of the SEDDS:
-
Evaluate the self-emulsification time and the resulting droplet size of the emulsion upon dilution in an aqueous medium.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the solubility of 17-phenyl trinor PGE2 ethyl amide.
Caption: Overview of strategies to improve the aqueous solubility of 17-phenyl trinor PGE2 ethyl amide.
Caption: Experimental workflow for a phase solubility study with cyclodextrins.
Caption: Mechanism of action of a Self-Emulsifying Drug Delivery System (SEDDS).
References
Minimizing variability in experiments with 17-phenyl trinor PGE2 ethyl amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving 17-phenyl trinor PGE2 ethyl amide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is 17-phenyl trinor PGE2 ethyl amide and what is its primary mechanism of action?
A1: 17-phenyl trinor PGE2 ethyl amide is a synthetic analog of prostaglandin E2 (PGE2). It functions as a selective agonist for the EP1 receptor.[1][2] In some species, such as rats, it may also exhibit activity at EP3 and EP4 receptors.[3][4] The ethyl amide modification at the C-1 carboxyl group increases its lipid solubility, which enhances its uptake into tissues.[3] Within the tissue, it is converted by amidases to its active free acid form, 17-phenyl trinor PGE2.[5]
Q2: How should I properly store 17-phenyl trinor PGE2 ethyl amide?
A2: Proper storage is critical for maintaining the compound's stability and ensuring reproducible experimental results. The solid form should be stored at -20°C and is stable for at least two years.[3] If reconstituted in a solvent, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C.
Q3: What are the recommended solvents for dissolving 17-phenyl trinor PGE2 ethyl amide?
A3: 17-phenyl trinor PGE2 ethyl amide is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3] It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS). For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous culture medium.
Q4: What is the recommended final concentration of the organic solvent in cell culture experiments?
A4: To avoid solvent-induced cellular effects, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically ≤0.1% for most cell lines.[6] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent used to dissolve the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low biological response in cell-based assays | 1. Compound Degradation: Improper storage may have led to the degradation of the compound. 2. Low Receptor Expression: The cell line being used may not express the target EP1 receptor at sufficient levels. 3. Incorrect Concentration: The concentration of the compound may be too low to elicit a response. | 1. Ensure the compound has been stored correctly at -20°C. If degradation is suspected, use a fresh vial. 2. Confirm EP1 receptor expression in your cell line using techniques like RT-qPCR or Western blotting. 3. Perform a dose-response curve to determine the optimal concentration for your experimental system. |
| Precipitation of the compound in aqueous buffer or media | 1. Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the aqueous solution. 2. Low Solvent Concentration: The final concentration of the organic solvent from the stock solution may be too low to maintain solubility. | 1. Avoid diluting the stock solution directly into a large volume of aqueous buffer. Perform serial dilutions while vortexing to ensure proper mixing. 2. Ensure the final concentration of the organic solvent is sufficient to maintain solubility while remaining non-toxic to the cells (typically <0.5% for DMSO).[7] |
| Inconsistent or variable results between experiments | 1. Inconsistent Aliquoting: Repeated freeze-thaw cycles of the stock solution can lead to degradation and variability in the active compound concentration. 2. Cell Passage Number: The expression of receptors and cellular responses can change with increasing cell passage numbers. | 1. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and defined passage number range for all experiments. |
| Unexpected off-target effects | 1. Receptor Specificity: While primarily an EP1 agonist, it may have activity at other EP receptors in certain species or experimental conditions. 2. Prodrug Conversion: The rate of conversion from the ethyl amide prodrug to the active free acid can vary between different cell types or tissues. | 1. If available, use specific antagonists for other EP receptors to confirm that the observed effects are mediated through EP1. 2. Be aware that the kinetics of the response may be influenced by the rate of enzymatic conversion. |
Data Presentation
Table 1: Physical and Chemical Properties of 17-phenyl trinor PGE2 ethyl amide
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₅H₃₅NO₄ | [2][3] |
| Molecular Weight | 413.6 g/mol | [3] |
| Storage Temperature | -20°C (Solid) | [3] |
| Long-term Stability | ≥ 2 years at -20°C | [3] |
Table 2: Solubility of 17-phenyl trinor PGE2 ethyl amide
| Solvent | Solubility | Source(s) |
| DMSO | 100 mg/ml | [3] |
| DMF | 100 mg/ml | [3] |
| Ethanol | 100 mg/ml | [3] |
| PBS (pH 7.2) | 0.5 mg/ml | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of solid 17-phenyl trinor PGE2 ethyl amide to warm to room temperature to prevent condensation.
-
Reconstitution: Add a precise volume of the chosen organic solvent (e.g., DMSO) to the vial to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure Complete Dissolution: Gently vortex the solution until the solid is completely dissolved.
-
Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. Store at -20°C.
Protocol 2: Application in Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature. Keep it on ice after thawing.
-
Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Concentration Control: Ensure the final concentration of the organic solvent in the culture medium is insignificant (e.g., ≤0.1%).[6]
-
Vehicle Control: Prepare a "vehicle control" by adding the same final concentration of the solvent to the culture medium without the compound. This is essential for distinguishing the effects of the compound from those of the solvent.
Visualizations
Caption: Experimental workflow for the preparation and use of 17-phenyl trinor PGE2 ethyl amide.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway of 17-phenyl trinor PGE2 ethyl amide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 17-phenyl trinor Prostaglandin E2 ethyl amide | 1219032-20-8 [amp.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. amsbio.com [amsbio.com]
- 5. 17-phenyl trinor Prostaglandin F2? ethyl amide - Biochemicals - CAT N°: 16820 [bertin-bioreagent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Tachyphylaxis with EP Receptor Agonists in Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the long-term effects of E-type prostanoid (EP) receptor agonists. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis, a phenomenon characterized by a rapid decrease in receptor responsiveness upon repeated or continuous agonist exposure.
Frequently Asked Questions (FAQs)
Q1: What are EP receptors and their primary signaling pathways?
A1: E-type prostanoid (EP) receptors are a group of four G protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4, that mediate the effects of prostaglandin E2 (PGE2). This guide focuses on EP2 and EP4 receptors, which are primarily coupled to the stimulatory G protein (Gαs). Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1]
Q2: What is tachyphylaxis in the context of EP receptor agonists?
A2: Tachyphylaxis is a rapid and short-term decrease in the response to an EP receptor agonist with repeated or continuous administration. This is a form of receptor desensitization, where the receptor becomes less responsive to the agonist, leading to a diminished cellular effect over time.
Q3: What are the underlying molecular mechanisms of EP receptor tachyphylaxis?
A3: The primary mechanisms involve:
-
Receptor Phosphorylation: Upon prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the EP receptor.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders the receptor's ability to couple with Gαs, thereby uncoupling it from the downstream adenylyl cyclase signaling pathway.
-
Receptor Internalization: β-arrestin also acts as an adapter protein, targeting the phosphorylated receptor for clathrin-mediated endocytosis. This removes the receptor from the cell surface, making it unavailable for agonist binding and further reducing the cellular response.
Q4: Do EP2 and EP4 receptors exhibit different patterns of tachyphylaxis?
A4: Yes, studies have shown differences in their desensitization profiles. The EP4 receptor can undergo rapid, short-term agonist-induced desensitization. In contrast, the EP2 receptor appears to be less susceptible to this rapid desensitization. However, both EP2 and EP4 receptors can undergo long-term downregulation with prolonged exposure to agonists.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Diminished response to EP receptor agonist over time. | Tachyphylaxis/Receptor Desensitization: Continuous exposure to the agonist is likely causing receptor phosphorylation, β-arrestin recruitment, and internalization. | Confirm Tachyphylaxis: Perform a time-course experiment, measuring the response (e.g., cAMP production) at various time points of continuous agonist exposure. A time-dependent decrease will confirm tachyphylaxis.Washout and Resensitization: After an initial stimulation, wash the cells to remove the agonist and incubate in agonist-free media for varying durations before re-stimulation. An increase in response with longer washout periods indicates receptor resensitization. |
| High variability in the degree of tachyphylaxis between experiments. | Inconsistent Experimental Conditions: Minor variations in cell density, passage number, or the timing of agonist exposure and washout can affect the rate and extent of tachyphylaxis. | Standardize Protocols: Use cells within a consistent and low passage number range. Ensure precise timing for all steps, including cell plating, agonist treatment, and assay performance. Maintain consistent cell densities. |
| Complete loss of response to the EP receptor agonist. | Receptor Downregulation: Long-term (hours to days) of continuous agonist exposure can lead to the degradation of internalized receptors, resulting in a net loss of the total receptor population. | Assess Receptor Levels: Use a radioligand binding assay to quantify the total number of receptors (Bmax) at different time points of agonist exposure. A significant decrease in Bmax will confirm downregulation. |
| Unexpected or weak response even at the initial time point. | Inactive Ligand: The agonist may have degraded or was improperly stored.Low Receptor Expression: The cell line may not express sufficient levels of the target EP receptor. | Verify Ligand Activity: Use a fresh batch of the agonist and perform a dose-response curve with a known active compound as a positive control.Confirm Receptor Expression: Verify receptor expression using techniques like RT-qPCR for mRNA levels or a radioligand binding assay for protein levels. |
| Agonist appears to have a partial effect or a lower than expected maximal response. | Partial Agonism: The compound may not be a full agonist at the target EP receptor.Ligand Bias: The agonist may preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), and the assay may be measuring the less-favored pathway. | Characterize Agonist Activity: Perform a full dose-response curve to determine the Emax relative to a known full agonist.Investigate Biased Signaling: Test for activity in multiple downstream pathways, such as a cAMP assay for G-protein signaling and a β-arrestin recruitment assay. |
Data Presentation
The following tables summarize hypothetical quantitative data that could be observed in long-term studies of EP receptor agonists, illustrating the effects of tachyphylaxis.
Table 1: Effect of Long-Term Agonist Exposure on EP4 Receptor Function
| Treatment Duration | Agonist Concentration | EC50 (cAMP production) | Max Response (% of initial) | Receptor Density (Bmax, fmol/mg protein) |
| 0 hours (Control) | L-902688 | 1.5 nM | 100% | 1500 |
| 6 hours | L-902688 | 15 nM | 60% | 1450 |
| 12 hours | L-902688 | 50 nM | 30% | 1200 |
| 24 hours | L-902688 | >100 nM | <10% | 800 |
Table 2: Comparative Desensitization of EP2 and EP4 Receptors
| Receptor | Agonist | Short-Term (30 min) Desensitization (% decrease in response) | Long-Term (24 hr) Downregulation (% decrease in Bmax) |
| EP2 | Butaprost | < 10% | ~40% |
| EP4 | L-902688 | ~50% | ~50% |
Experimental Protocols
1. Radioligand Binding Assay for Receptor Quantification (Bmax)
This protocol is for determining the total number of EP receptors in a cell membrane preparation.
-
Materials:
-
Cell membranes expressing the EP receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-PGE2).
-
Unlabeled competitor (e.g., non-radiolabeled PGE2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the radiolabeled ligand in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation to each well.
-
For non-specific binding control wells, add a high concentration of the unlabeled competitor.
-
Add the serially diluted radiolabeled ligand to the wells.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding versus the concentration of the radiolabeled ligand.
-
Fit the data to a one-site binding hyperbola to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
-
2. cAMP Assay for Functional Response
This protocol measures the production of cAMP in response to EP receptor activation.
-
Materials:
-
Whole cells expressing the EP receptor of interest.
-
EP receptor agonist.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
To induce tachyphylaxis, pre-treat cells with the EP receptor agonist for the desired duration (e.g., 0, 1, 6, 12, 24 hours).
-
For acute stimulation, wash the cells to remove the pre-treatment agonist and then stimulate with a fresh serial dilution of the agonist for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).
-
3. β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated EP receptor, a key step in desensitization.
-
Materials:
-
Cell line co-expressing the EP receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay).
-
EP receptor agonist.
-
Assay buffer and detection reagents provided with the assay kit.
-
-
Procedure:
-
Seed the engineered cells in a 384-well assay plate and incubate overnight.
-
Prepare serial dilutions of the EP receptor agonist.
-
Add the diluted agonist to the wells containing the cells.
-
Incubate for the recommended time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of 17-Phenyl Trinor PGE2 Ethyl Amide and Other EP1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 17-phenyl trinor PGE2 ethyl amide with other selected agonists of the Prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor, a Gq protein-coupled receptor, plays a crucial role in various physiological and pathological processes, making it a significant target for therapeutic development. Activation of the EP1 receptor typically leads to the activation of the phospholipase C signaling cascade and a subsequent increase in intracellular calcium levels.
Overview of Compared EP1 Agonists
This comparison focuses on the following EP1 receptor agonists:
-
17-Phenyl Trinor PGE2 Ethyl Amide: A synthetic analog of prostaglandin E2 (PGE2). Its ethyl amide modification at the C-1 carboxyl group is designed to enhance lipid solubility and improve tissue uptake. It is believed to act as a prodrug, with intracellular amidases cleaving the ethyl amide to release the active free acid, 17-phenyl trinor PGE2.
-
17-Phenyl Trinor PGE2: The active form of the ethyl amide prodrug. It is a known agonist of both EP1 and EP3 receptors.
-
ONO-DI-004: A potent and selective EP1 receptor agonist.
-
Sulprostone: A synthetic PGE2 analog that acts as an agonist at both EP1 and EP3 receptors, with a higher affinity for the EP3 subtype.
Quantitative Efficacy Comparison
The efficacy of these agonists is best compared by their half-maximal effective concentration (EC50) in functional assays that measure EP1 receptor activation. The most common and physiologically relevant assay for the Gq-coupled EP1 receptor is the measurement of intracellular calcium mobilization.
| Compound | Receptor Subtype | Species | Binding Affinity (Ki) (nM) |
| 17-Phenyl Trinor PGE2 | EP1 | Mouse | 14[1][2][3] |
| EP3 | Mouse | 3.7[1][2][3] | |
| EP1 | Rat | 25[1][2][3] | |
| EP3 | Rat | 4.3[1][2][3] | |
| EP4 | Rat | 54[1][2][3] | |
| Sulprostone | EP1 | Not Specified | 21[4] |
| EP3 | Not Specified | 0.6[4] |
Note: Specific EC50 values for 17-phenyl trinor PGE2 ethyl amide and ONO-DI-004 from calcium mobilization assays are not available in the currently reviewed literature. The provided Ki values for 17-phenyl trinor PGE2 are for the parent compound, not the ethyl amide. Sulprostone shows significantly higher affinity for the EP3 receptor compared to the EP1 receptor.
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
Activation of the EP1 receptor by an agonist initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: EP1 Receptor Signaling Pathway.
Experimental Workflow for Comparing Agonist Efficacy
The following diagram outlines a typical workflow for comparing the efficacy of different EP1 agonists using an in vitro calcium mobilization assay.
Caption: Workflow for Calcium Mobilization Assay.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed for measuring the activation of the EP1 receptor in response to agonist stimulation by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
96-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
EP1 receptor agonists (17-phenyl trinor PGE2 ethyl amide, ONO-DI-004, Sulprostone)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the EP1 receptor in appropriate cell culture medium.
-
The day before the assay, seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization. Probenecid (1-2.5 mM) can be included to prevent dye leakage from the cells.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Agonist Preparation and Addition:
-
Prepare serial dilutions of the EP1 agonists in HBSS to achieve the desired final concentrations.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Use the instrument's automated injector to add the agonist solutions to the wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak response (typically 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of a potent agonist.
-
Plot the normalized response against the logarithm of the agonist concentration to generate dose-response curves.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value for each agonist.
-
Conclusion
17-phenyl trinor PGE2 ethyl amide is a valuable tool for studying EP1 receptor function, particularly due to its potential for enhanced bioavailability as a prodrug. However, a direct quantitative comparison of its efficacy with other selective EP1 agonists like ONO-DI-004 requires further experimental investigation using standardized functional assays such as the calcium mobilization assay described. The available binding affinity data suggests that the parent compound, 17-phenyl trinor PGE2, has affinity for both EP1 and EP3 receptors. Sulprostone also demonstrates affinity for both receptors, with a preference for EP3. For researchers aiming to selectively target the EP1 receptor, ONO-DI-004 is reported to be a more selective option. The provided experimental protocols and diagrams offer a robust framework for conducting such comparative efficacy studies.
References
- 1. Prostaglandin E receptor EP1 forms a complex with dopamine D1 receptor and directs D1-induced cAMP production to adenylyl cyclase 7 through mobilizing G(βγ) subunits in human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
Decoding the Receptor Selectivity of 17-phenyl trinor PGE2 ethyl amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of 17-phenyl trinor PGE2 ethyl amide with other prostanoid receptors. Understanding the selectivity of this potent synthetic prostaglandin E2 (PGE2) analog is crucial for its application in targeted therapeutic strategies. This document summarizes available binding affinity data, outlines detailed experimental methodologies for receptor binding assays, and visualizes the key signaling pathways involved.
Comparative Analysis of Binding Affinity
17-phenyl trinor PGE2 ethyl amide is a derivative of the well-characterized prostanoid receptor agonist, 17-phenyl trinor PGE2. The ethyl amide modification is designed to enhance lipid solubility, potentially improving tissue uptake and potency. While comprehensive binding data for the ethyl amide derivative across all prostanoid receptors is limited, the available information, primarily on its parent compound, points towards a selective agonist profile for specific E-prostanoid (EP) receptors.
The following table summarizes the known binding affinities (Ki values) of 17-phenyl trinor PGE2 for various mouse and rat prostanoid receptors. It is important to note that 17-phenyl trinor PGE2 ethyl amide is expected to have a similar receptor interaction profile, and is described as an EP1/EP3 receptor agonist with a Ki in the range of 14-54 nM.[1]
| Receptor Subtype | Species | Ki (nM) for 17-phenyl trinor PGE2 | Reference |
| EP1 | Mouse | 14 | [2] |
| Rat | 25 | [2] | |
| EP2 | Mouse | >1000 | |
| Rat | >1000 | ||
| EP3 | Mouse | 3.7 | [2] |
| Rat | 4.3 | [2] | |
| EP4 | Mouse | >1000 | |
| Rat | 54 | [2] | |
| DP (DP1) | Mouse | >1000 | |
| FP | Mouse | >1000 | |
| IP | Mouse | >1000 | |
| TP | Mouse | >1000 |
Note: A lower Ki value indicates a higher binding affinity. Data for DP, FP, IP, and TP receptors for the parent compound in mice showed Ki values significantly greater than 1000 nM, indicating poor affinity. The ethyl amide derivative is expected to be hydrolyzed in vivo by amidases to the active free acid, 17-phenyl trinor PGE2.[3]
Experimental Protocols
The determination of the binding affinity of a compound like 17-phenyl trinor PGE2 ethyl amide for prostanoid receptors is typically achieved through competitive radioligand binding assays.
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human or rodent prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP, FP, IP, TP).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-PGE2 for EP receptors).
-
Test Compound: 17-phenyl trinor PGE2 ethyl amide.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2 or 1 mM CaCl2).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well Plates.
-
Filtration Apparatus.
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a saturating concentration of the unlabeled ligand.
-
Displacement: Radioligand and serial dilutions of the test compound (17-phenyl trinor PGE2 ethyl amide).
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to generate a competition curve. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The activation of EP1 and EP3 receptors by 17-phenyl trinor PGE2 ethyl amide initiates distinct intracellular signaling cascades.
Caption: Signaling pathways of EP1 and EP3 prostanoid receptors activated by 17-phenyl trinor PGE2 ethyl amide.
Caption: General experimental workflow for a radioligand displacement assay.
References
A Comparative Guide to Scintillation Proximity Assay for 17-Phenyl Trinor PGE2 Ethyl Amide Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Scintillation Proximity Assay (SPA) for the characterization of 17-phenyl trinor PGE2 ethyl amide binding to its target receptors. It is designed to assist researchers in selecting the most appropriate assay methodology for their drug discovery and development needs by presenting a detailed overview of SPA, its alternatives, and supporting experimental data.
Introduction to 17-Phenyl Trinor PGE2 Ethyl Amide
17-phenyl trinor PGE2 ethyl amide is a synthetic analog of prostaglandin E2 (PGE2). It functions as a potent agonist, primarily targeting the EP1 and EP3 subtypes of the prostaglandin E2 receptor.[1][2][3][4][5] In some species, such as rats, it also demonstrates activity at the EP4 receptor.[1][2] The ethyl amide modification at the C-1 carboxyl group enhances its lipid solubility, which is thought to improve tissue uptake and lower the effective concentration required for biological activity.[1] This compound is a valuable tool for studying the physiological and pathological roles of the EP1 and EP3 receptors.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 mediates its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors couple to different G proteins, leading to the activation of distinct downstream signaling cascades.
-
EP1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.
-
EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP) levels.
-
EP3 Receptor: Primarily couples to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.
The specific combination of EP receptors expressed in a given cell type dictates the cellular response to PGE2 and its analogs.
Figure 1: Signaling pathway of 17-phenyl trinor PGE2 ethyl amide via EP1 and EP3 receptors.
Comparison of Binding Assay Methodologies
Several techniques are available for characterizing the binding of ligands to their receptors. The choice of assay depends on various factors, including the need for radioactivity, desired throughput, and the specific information required (e.g., affinity, kinetics).
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Scintillation Proximity Assay (SPA) | Homogeneous radioligand binding assay. Radioligand binding to a receptor-coated scintillant bead brings the radioisotope into close proximity, generating a light signal.[6] | No separation of bound and free ligand is required, simplifying the workflow.[6] Amenable to automation and high-throughput screening.[6] | Requires a radiolabeled ligand. Potential for assay interference from colored compounds. | High |
| Filter Binding Assay | Heterogeneous radioligand binding assay. Receptor-ligand complexes are captured on a filter, separating them from the unbound radioligand. Radioactivity on the filter is then quantified. | Considered a "gold standard" for its robustness and direct measurement of binding. Widely applicable. | Requires a separation step (filtration), which can be time-consuming and may lead to dissociation of the ligand-receptor complex. | Low to Medium |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Homogeneous assay based on the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity.[7][8] | Non-radioactive. High signal-to-noise ratio due to time-resolved measurement.[7][8] Homogeneous format. | Requires fluorescently labeled ligands and/or receptors, which can be costly and may alter binding properties. | High |
| Surface Plasmon Resonance (SPR) | Label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand or receptor. | Real-time kinetic data (association and dissociation rates). Label-free, avoiding potential artifacts from labeling. | Requires specialized and expensive equipment. Membrane protein immobilization can be challenging. Lower throughput than plate-based assays. | Low to Medium |
| Fluorescence Polarization (FP) | Homogeneous assay that measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger receptor molecule. | Non-radioactive and homogeneous. Relatively simple and cost-effective instrumentation. | Requires a fluorescently labeled ligand. Can have a narrow assay window and be sensitive to interfering fluorescence. | High |
Quantitative Binding Data
The following table summarizes the available binding affinity data (Ki values) for 17-phenyl trinor PGE2 ethyl amide and related compounds at the EP1 and EP3 receptors, primarily determined by radioligand binding assays.
| Compound | Receptor | Species | Ki (nM) | Assay Type | Reference |
| 17-phenyl trinor PGE2 ethyl amide | EP1 | Mouse | 14 | Radioligand Binding | [1][2] |
| EP3 | Mouse | 3.7 | Radioligand Binding | [1][2] | |
| EP1 | Rat | 25 | Radioligand Binding | [1][2] | |
| EP3 | Rat | 4.3 | Radioligand Binding | [1][2] | |
| EP4 | Rat | 54 | Radioligand Binding | [1][2] | |
| 17-phenyl trinor PGE2 | EP1 | - | - | Radioligand Binding | [3][9] |
| EP3 | - | - | Radioligand Binding | [3][9] | |
| Sulprostone | EP1 | - | 21 | Radioligand Binding | [10][11] |
| EP3 | - | 0.6 | Radioligand Binding | [10][11] | |
| Misoprostol | EP2 | - | 34 | Radioligand Binding | [12] |
| EP3 | - | 7.9 | Radioligand Binding | [12] | |
| EP4 | - | 23 | Radioligand Binding | [12] |
Experimental Protocols
Scintillation Proximity Assay (SPA) Workflow
Figure 2: General workflow for a Scintillation Proximity Assay.
Detailed Protocol for SPA:
-
Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the human EP1 or EP3 receptor.
-
Bead Coupling: Couple the receptor membranes to scintillant-containing beads (e.g., wheat germ agglutinin-coated SPA beads).
-
Assay Setup: In a microplate, add the receptor-coated SPA beads, a fixed concentration of a suitable radiolabeled prostaglandin (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (17-phenyl trinor PGE2 ethyl amide).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Detection: Measure the light output from each well using a microplate scintillation counter.
-
Data Analysis: Plot the scintillation counts against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Filter Binding Assay Protocol
-
Receptor and Ligand Preparation: Prepare receptor-containing cell membranes and solutions of radiolabeled ligand ([³H]-PGE2) and unlabeled test compounds.
-
Binding Reaction: In a reaction tube or microplate well, incubate the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate IC50 and Ki values as described for the SPA.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
-
Reagent Preparation: Prepare fluorescently labeled reagents. This typically involves a lanthanide-labeled donor (e.g., europium-labeled anti-tag antibody) that binds to a tagged receptor and a fluorescently labeled acceptor ligand.
-
Assay Setup: In a microplate, add the cells or cell membranes expressing the tagged receptor, the donor-labeled antibody, the acceptor-labeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow for antibody binding and ligand-receptor binding equilibrium.
-
Detection: Measure the time-resolved fluorescence emission at two wavelengths (donor and acceptor) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the concentration of the test compound to determine the IC50 and subsequently the Ki value.
Conclusion
The Scintillation Proximity Assay offers a robust, high-throughput method for characterizing the binding of 17-phenyl trinor PGE2 ethyl amide to its target receptors. Its homogeneous format simplifies the experimental workflow compared to traditional filter binding assays. While direct comparative data for this specific ligand across a range of modern assay platforms is limited, the principles and protocols outlined in this guide provide a strong foundation for researchers to select and develop the most suitable binding assay for their specific research goals. For applications requiring non-radioactive methods and high throughput, TR-FRET and Fluorescence Polarization present viable alternatives, while Surface Plasmon Resonance offers the unique advantage of providing real-time kinetic data without the need for labels. The choice of assay will ultimately be guided by the specific experimental question, available resources, and desired throughput.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]
- 6. revvity.com [revvity.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 9. biocompare.com [biocompare.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]
- 12. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EP3 Receptor Agonists: 17-phenyl trinor PGE2 ethyl amide vs. Sulprostone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent prostaglandin E2 (PGE2) analogs, 17-phenyl trinor PGE2 ethyl amide and sulprostone, with a specific focus on their activity as agonists for the EP3 receptor. The EP3 receptor, a G-protein coupled receptor, is a critical mediator of various physiological and pathophysiological processes, making its selective modulation a key area of interest in drug discovery.
At a Glance: Key Quantitative Data
The following table summarizes the available quantitative data for 17-phenyl trinor PGE2 ethyl amide and sulprostone, focusing on their binding affinity for the EP3 receptor.
| Compound | Receptor Target(s) | Binding Affinity (Ki) for EP3 Receptor | Species | Reference |
| 17-phenyl trinor PGE2 ethyl amide | EP1 and EP3 agonist | 3.7 nM (for 17-phenyl trinor PGE2) | Mice | [1] |
| 4.3 nM (for 17-phenyl trinor PGE2) | Rats | [1] | ||
| Sulprostone | EP1 and EP3 agonist | 0.6 nM | Chinese hamster ovary cells | [2][3] |
| 64 ± 5 nM | Hamster uterus | [4] |
Note: Data for 17-phenyl trinor PGE2 ethyl amide is derived from its parent compound, 17-phenyl trinor PGE2. The ethyl amide modification is intended to increase lipid solubility and tissue uptake.[1]
Delving into the Mechanism: EP3 Receptor Signaling Pathways
The EP3 receptor is unique among the PGE2 receptor subtypes due to its ability to couple to multiple G proteins, leading to a variety of intracellular signaling cascades. Both 17-phenyl trinor PGE2 ethyl amide and sulprostone, as EP3 agonists, can initiate these pathways.
The primary signaling pathway for the EP3 receptor involves coupling to the inhibitory G protein, Gi.[5][6][7] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA).[8]
Beyond the canonical Gi pathway, the EP3 receptor can also couple to other G proteins, including Gs (leading to stimulation of adenylyl cyclase), Gq (activating the phospholipase C pathway and increasing intracellular calcium), and G12/13 (activating the Rho signaling pathway).[5][9] The specific G protein coupling can be dependent on the EP3 receptor splice variant expressed in a particular cell type.
Below is a diagram illustrating the major signaling pathways activated by EP3 receptor agonists.
Caption: EP3 Receptor Signaling Pathways.
Experimental Corner: Protocols for Key Assays
The characterization and comparison of EP3 receptor agonists like 17-phenyl trinor PGE2 ethyl amide and sulprostone rely on a variety of in vitro assays. Below are detailed methodologies for two fundamental experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of 17-phenyl trinor PGE2 ethyl amide and sulprostone for the EP3 receptor.
Materials:
-
Cell membranes expressing the human EP3 receptor.
-
Radioligand, typically [3H]PGE2.
-
Test compounds (17-phenyl trinor PGE2 ethyl amide and sulprostone).
-
Non-specific binding control (a high concentration of a non-radiolabeled EP3 agonist).
-
Assay buffer.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]PGE2 and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and an excess of a non-labeled ligand is used to determine non-specific binding.
-
Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is then determined by analyzing the competition binding data using non-linear regression.
cAMP Functional Assay
This assay measures the ability of an agonist to modulate the production of cyclic AMP (cAMP), a key second messenger in the EP3 receptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy of 17-phenyl trinor PGE2 ethyl amide and sulprostone in inhibiting adenylyl cyclase activity.
Materials:
-
Intact cells expressing the human EP3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (17-phenyl trinor PGE2 ethyl amide and sulprostone).
-
cAMP assay kit (e.g., ELISA, HTRF).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the test compounds at various concentrations for a specified period.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, can then be calculated using non-linear regression.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing the activity of EP3 receptor agonists.
Caption: Comparative Experimental Workflow.
Conclusion
Both 17-phenyl trinor PGE2 ethyl amide and sulprostone are valuable tools for studying the EP3 receptor. Sulprostone appears to exhibit a higher binding affinity for the EP3 receptor in some reported systems.[2][3] However, the ethyl amide modification of 17-phenyl trinor PGE2 is designed to enhance its pharmacokinetic properties, which may be advantageous for in vivo studies.[1] The choice between these two agonists will ultimately depend on the specific experimental context, including the cell or tissue type, the desired signaling outcome, and the mode of administration (in vitro vs. in vivo). This guide provides a foundational framework for researchers to make informed decisions and design robust experiments to further elucidate the role of the EP3 receptor in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]
- 4. Pharmacological characterization and identification of EP3 prostanoid receptor binding sites in hamster uterus homogena… [ouci.dntb.gov.ua]
- 5. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 9. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Efficacy Analysis: 17-Phenyl Trinor PGE2 Ethyl Amide versus Latanoprost in Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prostaglandin analogs used in the management of elevated intraocular pressure (IOP): 17-phenyl trinor PGE2 ethyl amide and latanoprost. 17-phenyl trinor PGE2 ethyl amide is the ethyl amide prodrug of bimatoprost, a potent ocular hypotensive agent. Latanoprost is an isopropyl ester prodrug of prostaglandin F2α. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their comparative performance, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy in Intraocular Pressure (IOP) Reduction
The primary therapeutic goal for both 17-phenyl trinor PGE2 ethyl amide (as its active form, bimatoprost) and latanoprost is the reduction of intraocular pressure, a major risk factor for glaucoma. Numerous clinical studies have compared the IOP-lowering effects of bimatoprost and latanoprost.
Table 1: Summary of Clinical Efficacy in Human Glaucoma and Ocular Hypertension
| Parameter | Bimatoprost (Active form of 17-phenyl trinor PGE2 ethyl amide) | Latanoprost | Key Clinical Trial Findings |
| Concentration | 0.03% or 0.01% | 0.005% | Concentrations typically used in clinical practice. |
| Mean IOP Reduction | Generally reported to be slightly greater than latanoprost.[1][2][3][4] | Effective IOP reduction, with some studies showing slightly less reduction than bimatoprost.[1][2][3][4] | Bimatoprost was associated with greater mean reductions in IOP, with between-group differences ranging from 0 to 1.5 mmHg.[2][4] |
| Response Rate | A higher percentage of patients may achieve target IOP levels compared to latanoprost.[2][4] | High response rate, though some studies indicate a slightly lower percentage of patients reaching target IOP compared to bimatoprost.[2][4] | In 92% of IOP measurements in a review of four trials, the mean IOP was lower with bimatoprost.[2][4] |
| Duration of Action | Sustained IOP reduction with once-daily dosing.[1] | Effective for at least 24 hours, allowing for once-daily administration.[5] | Both drugs are suitable for a once-daily dosing regimen. |
| Common Adverse Events | Conjunctival hyperemia, eyelash growth, ocular pruritus.[1][2][4] | Conjunctival hyperemia, iris pigmentation changes, eyelash changes.[1] | Bimatoprost is more frequently associated with conjunctival hyperemia and eyelash growth.[2][3][4] |
A preclinical study in glaucomatous monkeys using a related compound, 17-phenyl trinor 8-iso PGE2, demonstrated a significant reduction in IOP. A single dose of 0.1% or 0.2% of this compound reduced IOP by up to 15% and 19%, respectively, for 5 hours.[6] The ocular hypotensive effect was maintained with once-daily administration over 5 days.[6]
Mechanisms of Action
Both 17-phenyl trinor PGE2 ethyl amide (via its active metabolite) and latanoprost lower intraocular pressure by increasing the outflow of aqueous humor from the eye. However, their precise mechanisms of action, particularly concerning the outflow pathways, show some distinctions.
17-Phenyl Trinor PGE2 Ethyl Amide (Bimatoprost): This compound is thought to act as a prostamide, although it also has potent activity at the prostaglandin F (FP) receptor after being hydrolyzed to its free acid form in the cornea.[7] It increases aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways.
Latanoprost: This prostaglandin F2α analog is a selective agonist for the FP receptor.[5] Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor.
Below are diagrams illustrating the signaling pathways believed to be involved in the actions of these compounds.
Caption: Signaling pathway of Latanoprost via the FP receptor.
Caption: Dual signaling pathways of Bimatoprost.
Experimental Protocols
The following section details a standard methodology for assessing the in vivo efficacy of ocular hypotensive agents in a rabbit model.
Objective: To determine the intraocular pressure-lowering effect of topically administered 17-phenyl trinor PGE2 ethyl amide and latanoprost in rabbits.
Materials:
-
Healthy, adult New Zealand White rabbits.
-
17-phenyl trinor PGE2 ethyl amide solution (e.g., 0.03% in a sterile ophthalmic vehicle).
-
Latanoprost ophthalmic solution (0.005%).
-
Vehicle control (placebo).
-
Rebound tonometer (e.g., TonoVet® or Tono-Pen®).
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride), if required by the tonometer.
-
Animal restrainers.
Procedure:
-
Animal Acclimatization: Rabbits are acclimated to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.[8]
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit at the same time of day for several consecutive days to establish a stable baseline. For measurements, the rabbit is gently placed in a restrainer. If necessary, a single drop of topical anesthetic is applied to the cornea. The rebound tonometer is held perpendicular to the central cornea, and several readings are taken to obtain an average IOP value.[8][9]
-
Drug Administration: A single drop (approximately 30-50 µL) of the test compound (17-phenyl trinor PGE2 ethyl amide or latanoprost) is administered topically to one eye, while the contralateral eye receives the vehicle control.
-
Post-Treatment IOP Measurement: IOP is measured in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours). The same measurement protocol as the baseline is followed.
-
Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The IOP-lowering effect of the test compounds is compared to the vehicle control and to each other using appropriate statistical methods (e.g., ANOVA, t-test).
Caption: Generalized experimental workflow for IOP studies.
Conclusion
Both 17-phenyl trinor PGE2 ethyl amide (as its active form, bimatoprost) and latanoprost are highly effective in lowering intraocular pressure. Clinical evidence suggests that bimatoprost may offer a slightly greater mean IOP reduction in some patient populations.[2][4] Their primary mechanisms of action both involve enhancing aqueous humor outflow, with bimatoprost potentially having a dual action on both the uveoscleral and trabecular meshwork pathways, while latanoprost primarily targets the uveoscleral pathway. The choice between these agents in a clinical or research setting may be influenced by the desired level of IOP reduction and the tolerance of potential side effects. The experimental protocols outlined provide a standardized framework for the continued investigation and comparison of these and novel ocular hypotensive compounds.
References
- 1. medicalsparx.com [medicalsparx.com]
- 2. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Initial clinical studies with prostaglandins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. 17-phenyl trinor Prostaglandin F2? ethyl amide - Biochemicals - CAT N°: 16820 [bertin-bioreagent.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 17-phenyl trinor Prostaglandin E2 Ethyl Amide Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of 17-phenyl trinor Prostaglandin E2 ethyl amide across different cell lines. Due to the limited availability of direct comparative studies on this specific compound, this guide synthesizes available data on its receptor activity and the effects of related prostaglandin E2 (PGE2) analogs to offer insights into its potential cellular effects and the methodologies for their assessment.
Introduction to this compound
This compound is a synthetic analog of Prostaglandin E2 (PGE2). It functions as a selective agonist for the EP1 and EP3 prostanoid receptors, with some activity also reported at the EP4 receptor in certain species.[1][2][3] The ethyl amide modification at the C-1 carboxyl group increases its lipophilicity, which is expected to improve tissue uptake and result in a lower effective concentration compared to its free acid form.[1] This compound is often utilized in research to investigate the roles of EP1 and EP3 receptor signaling in various physiological and pathological processes.
Comparative Efficacy Across Cell Lines: A Data-Driven Overview
Direct comparative studies detailing the quantitative effects of this compound across a broad spectrum of cell lines are not extensively available in publicly accessible literature. However, by examining its known receptor targets (EP1 and EP3) and the effects of PGE2 and other EP receptor agonists on various cell lines, we can infer its potential activity.
The following table summarizes the known receptor binding affinities and observed effects of this compound and its free acid form in different experimental systems.
| Cell Line/System | Receptor Target(s) | Reported Effect | Quantitative Data (Ki/EC50/IC50) |
| Mouse Tissues | EP1, EP3 | Agonist | Ki = 14 nM (EP1), 3.7 nM (EP3)[1][3] |
| Rat Tissues | EP1, EP3, EP4 | Agonist | Ki = 25 nM (EP1), 4.3 nM (EP3), 54 nM (EP4)[1][3] |
| Human Glioblastoma A172 cells | EP3 | Mimicked PGE2-induced increase in TRPM7 currents | Not Reported[4] |
| Human Embryonic Kidney (HEK293) cells | EP3 (overexpressed) | Mimicked PGE2-induced increase in TRPM7 currents | Not Reported[4] |
| Human Medullary Thyroid Carcinoma TT cells | Not specified | No significant effect on cell proliferation | Not Applicable |
| Mouse Model of Renal Fibrosis | EP1 | Aggravated renal dysfunction and glomerulosclerosis | Not Applicable[5] |
Experimental Protocols
To facilitate the reproducible investigation of this compound's effects, detailed protocols for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the expression of EP1 and EP3 receptors. Examples from the literature for studying PGE2 effects include prostate cancer (PC3), lung cancer (A549), and breast cancer (MCF-7) cell lines.[6][7][8]
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as ethanol or DMSO, to create a stock solution.[1] Further dilute the stock solution in a culture medium to the desired final concentrations for experiments. Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatments, including vehicle controls.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the EC50 or IC50 value.
Intracellular Calcium Mobilization Assay (for EP1 Receptor Activation)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove excess dye.
-
Compound Addition: Use a fluorescence plate reader with an injection system to add this compound at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound in kinetic mode.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of intracellular calcium mobilization.
Cyclic AMP (cAMP) Accumulation Assay (for EP3 Receptor Activation)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Co-treatment (for Gi-coupled receptors): As EP3 receptors are often Gi-coupled, stimulate the cells with forskolin to induce a basal level of cAMP.
-
Treatment: Add various concentrations of this compound.
-
Incubation: Incubate for a specified period to allow for changes in cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate a dose-response curve to determine the effect of the compound on cAMP levels.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways of EP1 and EP3 receptors activated by 17-phenyl trinor PGE2 ethyl amide.
Caption: A typical experimental workflow for evaluating the effects of 17-phenyl trinor PGE2 ethyl amide.
Conclusion
While direct, comprehensive comparative data on the effects of this compound across multiple cell lines remains limited, its known profile as a potent EP1 and EP3 receptor agonist provides a strong foundation for predicting its activity. The provided experimental protocols and workflow diagrams offer a framework for researchers to systematically investigate and reproduce the effects of this compound in various cellular contexts. Further research is warranted to establish a more complete and quantitative understanding of its differential effects across a wider range of cell lines, which will be invaluable for its application in pharmacological research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. amsbio.com [amsbio.com]
- 4. Prostaglandin E2 increases migration and proliferation of human glioblastoma cells by activating transient receptor potential melastatin 7 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. The COX-2/PGE2 Response Pathway Upregulates Radioresistance in A549 Human Lung Cancer Cells through Radiation-Induced Bystander Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Hydrocarbon Receptor Activation Produces Heat Shock Protein 90 and 70 Overexpression, Prostaglandin E2/Wnt/β-Catenin Signaling Disruption, and Cell Proliferation in MCF-7 and MDA-MB-231 Cells after 24 h and 14 Days of Chlorpyrifos Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
